4-Methylphenoxyacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCOKJDTFHEYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334418 | |
| Record name | 4-Methylphenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33901-44-9 | |
| Record name | 2-(4-Methylphenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33901-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TOLYLOXY-ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylphenoxyacetonitrile: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Methylphenoxyacetonitrile, a versatile chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document details the compound's chemical properties, molecular structure, a robust synthesis protocol, and in-depth spectral analysis. Furthermore, it explores its current and potential applications, offering insights grounded in established scientific principles and experimental data.
Introduction to this compound
This compound, also known as 2-(p-tolyloxy)acetonitrile, is an aromatic nitrile that serves as a valuable building block in organic synthesis. Its structure, combining a p-cresol moiety with a nitrile-containing side chain, offers multiple reactive sites for further chemical transformations. This makes it a key intermediate in the synthesis of a variety of more complex molecules, including potential pharmaceutical and agrochemical agents. The strategic placement of the methyl and cyano groups influences the molecule's reactivity and imparts specific properties to its derivatives.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.
| Property | Value | Source(s) |
| CAS Number | 33901-44-9 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Light brown to brown solid | [Chemical Supplier Data] |
| Melting Point | 42-44 °C | [Chemical Supplier Data] |
| Boiling Point | 76-78 °C at 11 mmHg | [Chemical Supplier Data] |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) | [Chemical Supplier Data] |
Molecular Structure Visualization
The structure of this compound features a nitrile group attached to a methylene bridge, which is in turn linked to a p-methylphenyl group via an ether linkage.
Caption: Molecular structure of this compound.
Synthesis of this compound via Williamson Ether Synthesis
The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide of p-cresol.[2][3] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves both the sodium p-cresolate intermediate and chloroacetonitrile, facilitating the SN2 reaction. Its high boiling point also allows for heating to accelerate the reaction rate.
-
Reaction Temperature: The reaction is initially performed at 0 °C during the deprotonation step to control the exothermic reaction and the evolution of hydrogen gas. The subsequent substitution reaction is carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting decomposition.
Experimental Protocol:
Materials:
-
p-Cresol
-
Sodium hydride (60% dispersion in mineral oil)
-
Chloroacetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-cresol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction Mixture: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram:
Caption: Williamson ether synthesis workflow for this compound.
Spectral Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₃) |
| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCH₂CN) |
| ~4.70 | s | 2H | -OCH₂CN |
| ~2.30 | s | 3H | Ar-CH₃ |
Note: Predicted chemical shifts based on analogous compounds and standard NMR principles.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 | Ar-C (ipso to -OCH₂CN) |
| ~131 | Ar-C (ipso to -CH₃) |
| ~130 | Ar-C (ortho to -CH₃) |
| ~117 | -CN |
| ~115 | Ar-C (ortho to -OCH₂CN) |
| ~55 | -OCH₂CN |
| ~20 | Ar-CH₃ |
Note: Predicted chemical shifts based on analogous compounds.[5]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3020 | Medium | C-H stretch (aromatic) |
| ~2920-2850 | Medium | C-H stretch (aliphatic) |
| ~2250 | Medium-Sharp | C≡N stretch (nitrile) |
| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O-C stretch (asymmetric) |
| ~1040 | Strong | C-O-C stretch (symmetric) |
Note: Predicted absorption bands based on characteristic group frequencies.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 147, corresponding to the molecular weight of this compound.
-
Key Fragmentation Patterns:
-
Loss of the cyanomethylene radical (•CH₂CN) to give a fragment at m/z = 107, corresponding to the p-cresol radical cation.
-
Cleavage of the ether bond to produce fragments corresponding to the p-methylphenoxy cation (m/z = 107) and the cyanomethylene radical, or the p-cresol radical cation (m/z = 108) and a neutral acetonitrile fragment.
-
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its utility stems from the reactivity of both the nitrile group and the aromatic ring.
Pharmaceutical Synthesis
The phenoxyacetonitrile scaffold is present in a number of biologically active compounds.[7] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functional groups. The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.
-
As a Precursor to Bioactive Molecules: Derivatives of phenoxyacetic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial properties.[8] this compound can serve as a starting material for the synthesis of such derivatives.
-
Intermediate for Complex Scaffolds: In drug discovery programs, this compound can be used as a key building block to construct more elaborate molecular architectures for screening against various biological targets.[9]
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound can be employed in the synthesis of novel pesticides and herbicides. The phenoxy ether linkage is a common feature in many agrochemicals, and the nitrile group can be a precursor to other functional groups that impart desired biological activity.[10] For instance, certain acetophenone derivatives are used as intermediates in the synthesis of fungicides and insecticides.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its straightforward synthesis via the Williamson ether reaction, coupled with its versatile reactivity, makes it an attractive starting material for the construction of novel and complex molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and a comprehensive analysis of its spectral characteristics to aid researchers in its effective utilization.
References
- 1. scbt.com [scbt.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. hmdb.ca [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 10. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-Methylphenoxyacetonitrile
Introduction
4-Methylphenoxyacetonitrile, also known as p-tolyloxyacetonitrile, is an aromatic nitrile compound with the chemical formula C₉H₉NO. Structurally, it consists of a p-cresol (4-methylphenol) moiety linked to an acetonitrile group through an ether bond. This compound serves as a valuable intermediate in organic synthesis, offering a versatile scaffold for the introduction of the 4-methylphenoxy group in the preparation of more complex molecules. Its significance lies in its potential utility in the synthesis of agrochemicals and pharmaceuticals, although it is not as extensively documented as some other phenoxyacetonitrile derivatives. This guide aims to provide a comprehensive overview of its synthesis, characterization, and known properties, tailored for professionals in chemical research and development.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a light brown to brown substance. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33901-44-9 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][2][3] |
| Molecular Weight | 147.17 g/mol | [1][2][3] |
| Melting Point | 42-44 °C | |
| Boiling Point | 76-78 °C at 11 mmHg | |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Light brown to brown solid | |
| Synonyms | 2-(p-tolyloxy)acetonitrile | [4] |
Synthesis of this compound
The primary and most logical synthetic route to this compound is through the Williamson ether synthesis . This classic and reliable method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[5][6] For the synthesis of this compound, this translates to the reaction of p-cresol (4-methylphenol) with a haloacetonitrile, typically chloroacetonitrile.[7]
The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][6] The phenolic proton of p-cresol is first abstracted by a base to form the more nucleophilic 4-methylphenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the ether linkage.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis adapted for the specific reactants.[8][9][10]
Materials:
-
p-Cresol (4-methylphenol)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
A suitable solvent (e.g., acetone, ethanol, or dimethylformamide)
-
Hydrochloric acid (HCl) for neutralization
-
Dichloromethane or diethyl ether for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Deionized water
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in the chosen solvent.
-
Add an equimolar amount of a strong base (e.g., KOH or NaOH) to the solution. Stir the mixture until the base is fully dissolved and the p-cresol is converted to its corresponding phenoxide salt. Gentle heating may be applied to facilitate this process.[8][9]
-
Nucleophilic Substitution: To the solution of the 4-methylphenoxide, add chloroacetonitrile dropwise. An equimolar amount is typically used, though a slight excess of the haloacetonitrile can be employed to ensure complete reaction of the phenoxide.
-
Heat the reaction mixture to reflux and maintain it for a period of 1 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid precipitate (the inorganic salt byproduct, e.g., KCl or NaCl) has formed, it can be removed by filtration.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in an organic solvent suitable for extraction (e.g., dichloromethane or diethyl ether) and washed with water to remove any remaining inorganic salts.
-
The aqueous layer is discarded, and the organic layer is washed with a dilute solution of NaOH to remove any unreacted p-cresol, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH₃) around 2.3 ppm. The methylene protons (OCH₂) adjacent to the nitrile group would likely appear as a singlet around 4.7 ppm. The aromatic protons on the benzene ring will present as two doublets in the aromatic region (approximately 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon around 20 ppm. The methylene carbon (OCH₂) is expected in the region of 50-60 ppm. The nitrile carbon (CN) would appear further downfield, typically around 115-120 ppm. The aromatic carbons would show four distinct signals, with the oxygen-bearing carbon being the most downfield in the aromatic region (around 155 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. A strong C-O-C ether stretching band is expected in the 1250-1050 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 147. Key fragmentation patterns would likely involve the loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z = 107, corresponding to the 4-methylphenoxide cation, and further fragmentation of the aromatic ring.
Applications and Biological Significance
The discovery and historical development of this compound are not well-documented in scientific literature, suggesting it has not been the subject of extensive, focused research. Its primary role appears to be that of a chemical intermediate.
While there are no prominent, direct applications of this compound in drug development reported, its structural motif is present in various biologically active molecules. Phenoxyacetonitrile and its derivatives are utilized in the synthesis of compounds with diverse pharmacological activities. For instance, amino-acetonitrile derivatives have been investigated as a new class of anthelmintic compounds.[12]
The value of this compound lies in its ability to serve as a building block for more complex molecules, where the 4-methylphenoxy moiety may be a key structural feature for biological activity or for modulating physicochemical properties such as lipophilicity.
Safety and Handling
As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[4] It can cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of accidental exposure, it is crucial to seek immediate medical attention. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a useful, though not extensively studied, chemical intermediate. Its synthesis is straightforward, primarily relying on the robust Williamson ether synthesis. While it lacks a detailed history of discovery and a portfolio of direct applications, its value to the research and drug development community lies in its potential as a precursor for more complex and potentially bioactive molecules. This guide provides a foundational understanding of its synthesis, properties, and handling, serving as a valuable resource for synthetic chemists.
References
- 1. This compound | 33901-44-9 [m.chemicalbook.com]
- 2. This compound | 33901-44-9 [amp.chemicalbook.com]
- 3. This compound CAS#: 33901-44-9 [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chloroacetonitrile - Wikipedia [en.wikipedia.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential research areas for 4-Methylphenoxyacetonitrile
An In-depth Technical Guide to Potential Research Areas for 4-Methylphenoxyacetonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the untapped research potential of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond the known applications of the broader phenoxyacetonitrile class to propose novel, actionable research pathways. We will delve into the core chemical attributes of this compound and lay out a strategic vision for its exploration in medicinal chemistry, agrochemicals, and materials science, complete with detailed experimental workflows and the underlying scientific rationale.
The Core Scaffold: Understanding this compound
This compound is an aromatic organic compound featuring a p-cresol backbone connected to an acetonitrile moiety via an ether linkage.[1][2] Its chemical structure, characterized by the CAS number 33901-44-9 and molecular formula C9H9NO, presents a unique combination of functional groups ripe for chemical exploration.[1][2]
Key Structural Features and Their Synthetic Potential:
-
The Aromatic Ring: The benzene ring, activated by the ether linkage and the methyl group, is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's electronic and steric properties.
-
The Ether Linkage: While generally stable, this linkage can be a key structural element in designing molecules that mimic natural ligands or interact with specific biological targets.
-
The Nitrile Group: This is arguably the most versatile functional group on the scaffold. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocycles.[3] This versatility makes it an excellent starting point for generating a diverse library of derivatives. The cyano group is a well-known versatile intermediate for the transformation into a multitude of useful functional groups.[4]
The synthesis of the core scaffold itself is straightforward, typically involving the Williamson ether synthesis between p-cresol and a haloacetonitrile, such as chloroacetonitrile, in the presence of a base.[5] This accessibility makes it an attractive starting material for extensive research and development programs.
Proposed Research Areas and Strategic Workflows
The unique chemical architecture of this compound suggests its potential utility in several high-impact research areas. Below, we outline three key domains, each with a proposed research workflow.
Medicinal Chemistry: A Scaffold for Novel Kinase Inhibitors
The Scientific Rationale:
The phenoxy moiety is a common feature in a number of approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[6] For instance, the discovery of 5-phenoxy-2-aminopyridine derivatives has led to potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in hematological malignancies.[7] The 4-methyl group on our scaffold can serve as a crucial lipophilic contact point within a hydrophobic pocket of an enzyme's active site, potentially enhancing binding affinity and selectivity.
Proposed Research Workflow: Targeting Epidermal Growth Factor Receptor (EGFR)
We hypothesize that derivatives of this compound can be developed as inhibitors of EGFR, a well-validated target in oncology. The workflow for this research program is outlined below:
Caption: Proposed workflow for the discovery of EGFR inhibitors.
Experimental Protocol: Primary EGFR Kinase Inhibition Assay
A detailed protocol for the initial screening of synthesized compounds against EGFR is provided in the "Experimental Protocols" section.
Agrochemicals: Next-Generation Herbicides
The Scientific Rationale:
Phenoxy herbicides, such as 2,4-D and MCPA, have been mainstays in agriculture for decades.[8] These compounds function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds.[8] The this compound scaffold provides a novel backbone that can be derivatized to potentially yield herbicides with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile. The nitrile group, in particular, offers a unique chemical handle not present in traditional phenoxy herbicides.
Proposed Research Workflow: Herbicide Discovery and Evaluation
The following workflow outlines a systematic approach to developing and testing novel herbicides based on this compound.
Caption: A systematic workflow for herbicide discovery.
Experimental Protocol: Primary Herbicidal Screening
A detailed protocol for the initial in vitro and whole-plant screening of synthesized compounds is provided in the "Experimental Protocols" section.
Materials Science: Precursors for High-Performance Polymers
The Scientific Rationale:
The nitrile group is a valuable functional group in polymer chemistry. It can undergo polymerization and is a key component in materials like polyacrylonitrile. Acrylonitrile-based polymers are fundamental structures in π-conjugated polymers.[9] The rigid aromatic core of this compound, combined with the reactive nitrile group, makes it an interesting monomer for the synthesis of novel polymers with potentially desirable thermal and mechanical properties. Furthermore, the phenoxyacetonitrile scaffold could be incorporated into π-conjugated polymers to create materials with unique optical and electronic properties for applications in organic electronics.[9]
Proposed Research Workflow: Synthesis and Characterization of a Novel Poly(ether-imide)
We propose the conversion of the nitrile group to an amine and a carboxylic acid, followed by polycondensation to form a poly(ether-imide).
References
- 1. This compound | 33901-44-9 [m.chemicalbook.com]
- 2. This compound CAS#: 33901-44-9 [m.chemicalbook.com]
- 3. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 7. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 9. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
4-Methylphenoxyacetonitrile derivatives and analogs
An In-depth Technical Guide to 4-Methylphenoxyacetonitrile Derivatives and Analogs for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract: The this compound scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of this compound derivatives and their analogs, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices in their synthesis and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to be a comprehensive resource, grounded in authoritative references, to accelerate the discovery of new therapeutics based on this promising chemical scaffold.
Introduction: The Therapeutic Potential of the Aryloxyacetonitrile Core
The aryloxyacetonitrile moiety is a key pharmacophore found in a variety of biologically active compounds. The linkage of an aromatic ring to an acetonitrile group via an ether bond provides a unique combination of lipophilicity, hydrogen bonding capability (through the nitrile nitrogen), and conformational flexibility. The this compound core, with its simple substitution pattern, offers an excellent starting point for chemical exploration and optimization.
Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The nitrile group, in particular, is a versatile functional group that can participate in various interactions with biological targets and can also serve as a synthetic handle for further chemical modifications. This guide will focus primarily on the burgeoning potential of these derivatives as anticancer agents, a field where they have shown considerable promise.
Synthesis of the this compound Scaffold and Its Derivatives
The synthesis of the this compound core is typically achieved through a straightforward nucleophilic substitution reaction. The general strategy involves the reaction of 4-methylphenol (p-cresol) with a haloacetonitrile, most commonly chloroacetonitrile or bromoacetonitrile, in the presence of a base.
General Synthetic Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is the most common and reliable method for preparing the this compound scaffold. The choice of base and solvent is crucial for achieving high yields and purity.
Experimental Protocol: Synthesis of this compound
-
Deprotonation of Phenol: To a solution of 4-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF), add a base (1.1-1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide anion.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add chloroacetonitrile (1.0-1.2 eq) dropwise. The reaction is then heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
The following diagram illustrates the general synthetic workflow for this compound.
Caption: General workflow for the synthesis of this compound.
Synthesis of Derivatives and Analogs
The true potential of the this compound scaffold lies in the ability to readily synthesize a diverse library of derivatives. Modifications can be introduced at several positions:
-
The Aromatic Ring: The methyl group can be replaced with other substituents, or additional groups can be introduced onto the phenyl ring.
-
The Acetonitrile Moiety: The nitrile group can be hydrolyzed, reduced, or converted to other functional groups.
-
The Methylene Bridge: The methylene group can be functionalized, though this is less common.
A particularly fruitful strategy in drug discovery is the hybridization of the this compound core with other known pharmacophores.[4] For instance, linking it to other heterocyclic systems can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.
Biological Activities and Therapeutic Applications
Derivatives of aryloxyacetonitrile have been investigated for a range of biological activities. A significant body of research has focused on their potential as anticancer agents.[2][3]
Anticancer Activity
Numerous studies have reported the synthesis of novel aryloxyacetonitrile derivatives with potent in vitro cytotoxic activity against various cancer cell lines.[2][3] These compounds often exhibit low cytotoxicity against normal cells, suggesting a favorable therapeutic window.[2]
Table 1: Examples of Anticancer Activity of Aryloxyacetonitrile Derivatives
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Coumarin-acrolein hybrids | A549, KB, Hela, MCF-7 | Micromolar to sub-micromolar range | [2] |
| Pyranopyridine derivatives | HepG2, HCT 116, MCF-7, Caco-2 | More potent than doxorubicin in some cases | [3] |
| Indole derivatives | A549, MCF6, PC3 | Potent cytotoxicity with low toxicity to normal cells | [5] |
The mechanism of action for these compounds is often multifaceted. Some derivatives have been shown to induce apoptosis, inhibit cell migration and invasion, and arrest the cell cycle.[2] The PI3K/AKT signaling pathway, a critical regulator of cell growth and survival, has been identified as a target for some of these compounds.[2]
The following diagram depicts a simplified signaling pathway that can be targeted by this compound derivatives.
Caption: Inhibition of the PI3K/AKT pathway by a hypothetical derivative.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For this compound derivatives, several key structural features have been identified that influence their biological activity.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenoxy ring can dramatically affect activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its ability to interact with biological targets.
-
The Nature of the Hybridized Moiety: When the this compound core is linked to other chemical scaffolds, the nature of that second moiety is a critical determinant of activity. For example, hybridization with coumarins or quinolines has yielded potent anticancer agents.[2][4]
-
The Linker: The linker connecting the aryloxyacetonitrile core to other fragments can influence the overall conformation and flexibility of the molecule, which in turn affects its binding to target proteins.
A systematic approach to SAR, often involving the synthesis of a matrix of compounds with variations at different positions, is crucial for optimizing lead compounds.[6]
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds.
-
Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure their suitability for in vivo studies.[7]
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of disease.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An Inquiry into the Mechanistic Profile of 4-Methylphenoxyacetonitrile: A-Technical Brief for Drug Development Professionals
Abstract: This technical guide addresses the current understanding of 4-Methylphenoxyacetonitrile's mechanism of action. It is critical to establish at the outset that, following a comprehensive review of available scientific literature, no specific studies detailing the biological activity or mechanism of action for this compound have been identified. Consequently, this document will provide a theoretical framework based on the compound's structural motifs: the phenoxy moiety, characteristic of a class of synthetic auxin herbicides, and the acetonitrile group, which can release cyanide. This guide will, therefore, explore potential, unverified mechanisms of action to serve as a foundation for future research and experimental design.
Part 1: Deconstructing the Molecular Architecture of this compound
This compound is a small organic molecule characterized by a p-cresol (4-methylphenol) group linked to an acetonitrile (-CH₂CN) moiety via an ether bond. The biological activity of a compound is intrinsically linked to its structure. Therefore, a logical starting point for postulating its mechanism of action is to analyze the known biological effects of its constituent parts.
1.1 The Phenoxy Moiety: A Potential Link to Auxin Mimicry
The phenoxy group is the defining feature of phenoxy herbicides, a class of synthetic auxins that have been in agricultural use since the 1940s.[1][2][3] These herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[1][2][3]
-
Potential Mechanism: If this compound were to act as a synthetic auxin, it would likely bind to auxin-binding proteins (ABPs) within plant cells.[1] This interaction would trigger a cascade of downstream signaling events, disrupting the normal hormonal balance and leading to aberrant cell division, elongation, and differentiation.[1]
1.2 The Acetonitrile Group: Implications of Cyanide Release
The acetonitrile group in this compound can potentially be metabolized to release cyanide (CN⁻).[4][5] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[4]
-
Potential Mechanism: In a biological system, the enzymatic breakdown of this compound could lead to the liberation of cyanide ions. These ions would then bind to the ferric iron in cytochrome c oxidase, preventing the transfer of electrons to oxygen.[4] This would halt aerobic respiration, leading to a rapid decrease in ATP production and subsequent cell death.[4]
Part 2: Postulated Mechanisms of Action: A Hypothetical Framework
Given the dual nature of its structure, this compound could theoretically exhibit a range of biological effects. Below, we propose several hypothetical mechanisms of action that warrant experimental investigation.
Hypothesis 1: Primary Herbicidal Activity via Auxin Mimicry
This hypothesis posits that the dominant biological activity of this compound is as a synthetic auxin, with the phenoxy group driving its herbicidal effects.
Proposed Signaling Pathway: Auxin Mimicry
Caption: Hypothetical auxin mimicry pathway for this compound.
Hypothesis 2: Cytotoxicity Driven by Cyanide Release
This hypothesis suggests that the primary mechanism of action is cellular toxicity resulting from the metabolic release of cyanide, leading to the inhibition of cellular respiration.
Proposed Signaling Pathway: Cyanide-Induced Apoptosis
Caption: Hypothetical pathway of cyanide-induced cytotoxicity.
Hypothesis 3: A Dual-Action Mechanism
It is also conceivable that this compound possesses a dual-action mechanism, where it initially acts as a weak auxin mimic, and its subsequent metabolism releases cyanide, leading to a secondary, more potent cytotoxic effect. The overall biological outcome would depend on the relative potency of each action and the metabolic rate of the compound in the target organism.
Part 3: Experimental Protocols for Mechanistic Elucidation
To validate or refute the proposed hypotheses, a series of targeted experiments are required. The following protocols provide a starting point for investigating the mechanism of action of this compound.
3.1 Protocol: Plant Growth Regulation Assay
Objective: To determine if this compound exhibits auxin-like activity in a model plant species.
Methodology:
-
Plant Material: Arabidopsis thaliana seedlings grown on Murashige and Skoog (MS) agar plates.
-
Treatment: Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM) in the MS agar. Include a positive control (e.g., 2,4-Dichlorophenoxyacetic acid) and a negative control (vehicle only).
-
Incubation: Grow seedlings vertically on the plates for 7-10 days under controlled light and temperature conditions.
-
Analysis: Measure primary root length and the number of lateral roots. An inhibition of primary root growth and an increase in lateral root formation are characteristic of auxin activity.
3.2 Protocol: In Vitro Cellular Respiration Assay
Objective: To assess the effect of this compound on mitochondrial respiration.
Methodology:
-
Cell Line: Use a relevant cell line (e.g., HepG2 for mammalian toxicity or a plant protoplast suspension).
-
Instrumentation: Utilize a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).
-
Treatment: After establishing a baseline OCR, inject varying concentrations of this compound into the wells. Include a positive control (e.g., potassium cyanide) and a negative control.
-
Analysis: Monitor changes in OCR following treatment. A significant decrease in OCR would suggest inhibition of the electron transport chain.
3.3 Protocol: Cyanide Release Assay
Objective: To quantify the release of cyanide from this compound in the presence of metabolic enzymes.
Methodology:
-
Enzyme Source: Use a liver microsomal fraction (e.g., S9 fraction) to simulate metabolic activity.
-
Incubation: Incubate this compound with the S9 fraction and necessary cofactors (e.g., NADPH).
-
Detection: At various time points, measure the concentration of free cyanide using a colorimetric assay (e.g., the picric acid method) or a cyanide-selective electrode.
-
Analysis: Determine the rate of cyanide release as a function of time and enzyme concentration.
Part 4: Data Presentation and Interpretation
The following tables are templates for organizing the data that would be generated from the proposed experiments.
Table 1: Plant Growth Regulation Assay Results
| Compound | Concentration (µM) | Primary Root Length (mm, Mean ± SD) | Lateral Root Count (Mean ± SD) |
| Vehicle Control | - | ||
| 4-MPAN | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 2,4-D (Positive Control) | 1 |
Table 2: Cellular Respiration Assay Results
| Compound | Concentration (µM) | Oxygen Consumption Rate (% of Baseline, Mean ± SD) |
| Vehicle Control | - | 100 |
| 4-MPAN | 1 | |
| 10 | ||
| 100 | ||
| KCN (Positive Control) | 100 |
Table 3: Cyanide Release Assay Results
| Time (min) | Cyanide Concentration (µM, Mean ± SD) |
| 0 | |
| 15 | |
| 30 | |
| 60 |
Conclusion and Future Directions
The mechanism of action of this compound remains to be elucidated. This technical guide has presented a logical, albeit hypothetical, framework based on its chemical structure. The proposed dual potential for auxin mimicry and cyanide-mediated toxicity provides a compelling starting point for experimental investigation. The outlined protocols offer a clear path forward for researchers to systematically dissect the biological activity of this compound. Future studies should focus on conducting these and other relevant assays to definitively characterize the mechanism of action of this compound, which will be crucial for any further development in the fields of agriculture or pharmacology.
References
Methodological & Application
Step-by-step synthesis protocol for 4-Methylphenoxyacetonitrile
Synthesis of 4-Methylphenoxyacetonitrile: An Application Note
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described methodology is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and analytical validation methods.
Introduction and Significance
This compound is a valuable building block in organic synthesis. Its structure, featuring a p-cresol moiety linked to an acetonitrile group via an ether bond, allows for further functionalization at multiple sites. This versatility makes it a sought-after precursor for a range of target molecules with potential biological activity.
The synthesis protocol detailed herein utilizes the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an organohalide.[1][3] In this specific application, the phenoxide ion of p-cresol acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile to form the desired ether linkage.[1] This method is widely employed in both laboratory and industrial settings due to its reliability and broad scope.[1][2]
Health and Safety Precautions
Extreme caution must be exercised throughout this synthesis. Both p-cresol and chloroacetonitrile are hazardous materials. A thorough risk assessment should be conducted before commencing any experimental work.
p-Cresol (CAS: 106-44-5):
-
Hazards: Toxic if swallowed or in contact with skin.[4][5] Causes severe skin burns and eye damage.[4][5] May cause respiratory irritation.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[4][5][7] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[5][7] Wash hands thoroughly after handling.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] It is hygroscopic and sensitive to air and light.[7]
Chloroacetonitrile (CAS: 107-14-2):
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[9] It is a lachrymator.[10] It is also flammable.[11]
-
Handling: All manipulations should be performed in a certified chemical fume hood.[12] Wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[9][11] Keep away from heat, sparks, and open flames.[9][11]
-
Storage: Store in a cool, well-ventilated place away from ignition sources.[9][13] Keep containers tightly sealed.[10][12]
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Due to the potential release of cyanide, chloroacetonitrile waste requires special handling and should not be mixed with other waste streams.[12]
Reaction Mechanism and Principle
The synthesis of this compound proceeds via the Williamson ether synthesis, an SN2 reaction. The mechanism can be broken down into two key steps:
-
Deprotonation: The acidic proton of the hydroxyl group of p-cresol is abstracted by a base (in this case, potassium carbonate) to form the p-methylphenoxide ion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The p-methylphenoxide ion then attacks the electrophilic carbon atom of chloroacetonitrile. This results in the displacement of the chloride ion (a good leaving group) and the formation of the ether linkage, yielding this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| p-Cresol | 106-44-5 | 108.14 | 10.81 g | 0.10 mol |
| Chloroacetonitrile | 107-14-2 | 75.50 | 8.31 g (6.95 mL) | 0.11 mol |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 20.73 g | 0.15 mol |
| Acetone (anhydrous) | 67-64-1 | 58.08 | 200 mL | - |
| Dichloromethane | 75-09-2 | 84.93 | As needed for workup | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed for workup | - |
| Brine | - | - | As needed for workup | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed for drying | - |
| Hexanes | 110-54-3 | 86.18 | For recrystallization | - |
| Ethyl Acetate | 141-78-6 | 88.11 | For recrystallization | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-cresol (10.81 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 200 mL of anhydrous acetone.
-
Addition of Electrophile: Stir the suspension vigorously. From the dropping funnel, add chloroacetonitrile (8.31 g, 0.11 mol) dropwise over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts using a Büchner funnel and wash the filter cake with a small amount of acetone.
-
Workup - Extraction: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 200 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with two 100 mL portions of saturated sodium bicarbonate solution, followed by one 100 mL portion of brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a solid.
-
Purification: Purify the crude this compound by recrystallization.[14] Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy.[15] Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR analysis will show characteristic peaks for the aromatic protons, the methylene protons of the CH₂CN group, and the methyl protons of the tolyl group.
-
¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.
-
Characteristic peaks for the C-O-C ether linkage will also be present.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | - Incomplete deprotonation of p-cresol.- Inactive chloroacetonitrile.- Insufficient reaction time or temperature. | - Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area.- Use freshly distilled or a new bottle of chloroacetonitrile.- Extend the reflux time and monitor the reaction by TLC until the starting material is consumed. |
| Presence of Unreacted p-Cresol | - Insufficient base or chloroacetonitrile.- Short reaction time. | - During the aqueous workup, wash the organic layer with a 1 M sodium hydroxide solution to remove any unreacted acidic p-cresol. Be aware that this may cause hydrolysis of the nitrile if contact time is prolonged.- Ensure the molar ratios of reagents are correct and consider a slight excess of the alkylating agent. |
| Oily Product Instead of Solid | - Presence of impurities. | - Attempt to purify the oil using column chromatography on silica gel with a hexanes/ethyl acetate eluent system.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Difficulty with Recrystallization | - Incorrect solvent system.- Product is too soluble. | - Experiment with different solvent pairs for recrystallization, such as ethanol/water or toluene/hexanes.- Ensure the minimum amount of hot solvent is used to dissolve the crude product to achieve supersaturation upon cooling.[14] |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. studylib.net [studylib.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. nbinno.com [nbinno.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. echemi.com [echemi.com]
- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for 4-Methylphenoxyacetonitrile in Pharmaceutical Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Phenoxyacetonitrile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. 4-Methylphenoxyacetonitrile, also known as 2-(p-tolyloxy)acetonitrile, emerges as a significant starting material due to its inherent structural motifs: a phenoxy ring substituted with a methyl group and a reactive nitrile functionality. This combination offers a gateway to a diverse range of molecular architectures with proven pharmacological relevance.
The phenoxyacetic acid scaffold, readily accessible from this compound via hydrolysis, is a cornerstone in numerous drug classes. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] For instance, commercially successful drugs like Tiaprofenic acid, an NSAID, and Tinnelic acid, an antihypertensive, feature this core structure.[3] The methyl group on the phenyl ring can be a crucial modulator of metabolic stability and target binding affinity, making this compound a particularly interesting starting point for lead optimization campaigns.
Furthermore, the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids, or can participate in cycloaddition reactions to form nitrogen-containing heterocycles.[4][5] These heterocyclic structures are ubiquitous in medicinal chemistry, often serving as the central pharmacophore of a drug molecule. This guide provides detailed protocols for the application of this compound in the synthesis of key pharmaceutical intermediates, underscoring its potential in accelerating drug discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is a prerequisite for its successful application in the laboratory.
| Property | Value | Reference |
| CAS Number | 33901-44-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉NO | --INVALID-LINK-- |
| Molecular Weight | 147.17 g/mol | --INVALID-LINK-- |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS).[6]
Synthetic Pathways and Experimental Protocols
The true utility of this compound lies in its reactivity and the valuable intermediates it can generate. Below are detailed protocols for key transformations.
Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid - A Key Pharmacophore
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that unlocks access to the valuable phenoxyacetic acid scaffold.
Reaction Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. The choice of conditions can be influenced by the presence of other functional groups in the molecule. For this protocol, a two-step basic hydrolysis is employed to ensure complete conversion and minimize potential side reactions.
References
Application Notes & Protocols: The Utility of 4-Methylphenoxyacetonitrile as a Pivotal Intermediate in Agrochemical Synthesis
These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 4-Methylphenoxyacetonitrile. This document details its synthesis and subsequent conversion into potent phenoxy herbicides, primarily focusing on 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop). The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the synthetic pathways.
Introduction: The Strategic Importance of this compound
This compound (C₉H₉NO) is an aromatic nitrile that serves as a crucial building block in the synthesis of several economically significant agrochemicals.[1][2] Its chemical structure, featuring a reactive nitrile group and a phenoxy ring that can be selectively functionalized, makes it a versatile and valuable intermediate. The primary application of this compound lies in the production of phenoxy herbicides, a class of chemicals that mimic natural plant growth hormones (auxins) to selectively control broadleaf weeds in cereal crops and pastures.[3][4]
This guide will elucidate the synthesis of this compound from readily available precursors and its subsequent elaboration into two widely used herbicides: MCPA and Mecoprop.
Key Physicochemical Properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 33901-44-9 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Melting Point | 42-44°C |
| Boiling Point | 76-78°C at 11 mmHg |
| Density | 1.054 g/cm³ |
Synthesis of the Intermediate: this compound
The most direct and industrially viable synthesis of this compound involves the Williamson ether synthesis, reacting p-cresol with chloroacetonitrile in the presence of a base. The base deprotonates the phenolic hydroxyl group of p-cresol, forming a nucleophilic phenoxide ion that subsequently displaces the chloride from chloroacetonitrile.
Underlying Chemistry and Rationale
The choice of a base is critical; an alkali carbonate like potassium carbonate is often preferred as it is cost-effective, sufficiently basic to deprotonate the phenol, and easily removed after the reaction. Acetone is a common solvent due to its ability to dissolve both the organic reactants and the inorganic base, facilitating a homogenous reaction environment. The nitrile group (-CN) is an excellent choice for this synthesis as it is relatively stable under these reaction conditions and can be readily hydrolyzed to a carboxylic acid in a subsequent step.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
p-Cresol
-
Chloroacetonitrile[7]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and 250 mL of anhydrous acetone.
-
Addition of Reagent: While stirring vigorously, add chloroacetonitrile (0.11 mol) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.
Expected Yield: 85-95%
Application I: Synthesis of MCPA Herbicide
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, post-emergence herbicide widely used for controlling broadleaf weeds in crops like wheat, barley, and rice.[4][8] The synthesis from this compound involves two primary transformations: electrophilic aromatic substitution (chlorination) followed by hydrolysis of the nitrile.
Synthetic Strategy and Mechanistic Insight
The phenoxy ring in this compound is activated towards electrophilic substitution by the ether oxygen. The directing effect of the methyl and phenoxy groups favors chlorination at the position para to the methyl group (and ortho to the ether linkage). Subsequent acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, yielding the final MCPA product.[8]
Caption: Synthetic pathway from this compound to MCPA.
Protocol for MCPA Synthesis
Part A: Chlorination
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve this compound (0.1 mol) in 200 mL of anhydrous DCM in a flask protected from moisture.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sulfuryl chloride (0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding 50 mL of cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude (4-chloro-2-methylphenoxy)acetonitrile. This intermediate is often used in the next step without further purification.
Part B: Hydrolysis
Materials:
-
Crude (4-chloro-2-methylphenoxy)acetonitrile
-
Sulfuric acid (70% solution)
Procedure:
-
Combine the crude (4-chloro-2-methylphenoxy)acetonitrile with 150 mL of 70% sulfuric acid in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 120-130°C and reflux for 4-5 hours. The reaction mixture will become a thick slurry.
-
Cool the reaction mixture to room temperature and pour it over 300 g of crushed ice.
-
The white precipitate of MCPA is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from hot water or a toluene/heptane mixture to obtain pure MCPA.
Quantitative Data for MCPA Synthesis:
| Step | Key Parameters | Expected Yield | Purity (Post-Recrystallization) |
|---|---|---|---|
| Chlorination | Temp: 0-10°C, Time: 4-6h | >95% (crude) | - |
| Hydrolysis | Temp: 120-130°C, Time: 4-5h | 88-94% | >97% |
Application II: Synthesis of Mecoprop (MCPP) Herbicide
Mecoprop, or MCPP, is another phenoxy herbicide, often used in combination with other herbicides like 2,4-D and MCPA to provide a broader spectrum of weed control.[9][10] Its synthesis requires the formation of 4-chloro-2-methylphenol as a key intermediate, which is then reacted to introduce the propionic acid side chain.
Synthetic Strategy and Rationale
The synthesis of Mecoprop from (4-chloro-2-methylphenoxy)acetonitrile (prepared as in section 3.2, Part A) first involves the hydrolysis of the nitrile to the corresponding phenoxyacetic acid (MCPA), followed by a decarboxylation step to yield 4-chloro-2-methylphenol.[11] This phenol is then subjected to a Williamson ether synthesis with a 2-chloropropionate ester, followed by hydrolysis of the ester to yield Mecoprop. The use of the (R)-(+)-enantiomer of 2-chloropropionate is crucial, as only this stereoisomer, known as Mecoprop-P, possesses significant herbicidal activity.[12]
Caption: Multi-step synthesis of Mecoprop-P from a common intermediate.
Protocol for Mecoprop-P Synthesis
Part A: Preparation of 4-chloro-2-methylphenol
-
Synthesize MCPA from this compound as described in Protocol 3.2.
-
Decarboxylation: Place the dry MCPA (0.1 mol) in a distillation apparatus. Heat the solid under an inert atmosphere to a temperature above its melting point (approx. 200-220°C). The phenoxyacetic acid will decompose, releasing CO₂ and forming 4-chloro-2-methylphenol, which can be distilled and collected. This step requires careful temperature control to avoid charring.
Part B: Synthesis of Mecoprop-P Materials:
-
4-chloro-2-methylphenol[11]
-
Ethyl (R)-2-chloropropionate
-
Sodium Hydroxide (NaOH)
-
Toluene
Procedure:
-
In a reaction vessel, dissolve 4-chloro-2-methylphenol (0.1 mol) and sodium hydroxide (0.1 mol) in water to form the sodium phenoxide salt.
-
Add toluene to the mixture, followed by the dropwise addition of Ethyl (R)-2-chloropropionate (0.1 mol).
-
Heat the biphasic mixture to 80-90°C with vigorous stirring for 8-10 hours.
-
After the reaction is complete, cool the mixture and separate the organic (toluene) layer. This layer contains the Mecoprop-P ethyl ester.
-
Ester Hydrolysis: Add a solution of sodium hydroxide (0.12 mol in 50 mL water) to the toluene solution.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.
-
Cool the reaction, separate the aqueous layer, and wash the toluene layer with water.
-
Combine the aqueous layers and acidify with concentrated HCl to a pH of 1-2.
-
The precipitated Mecoprop-P is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for higher purity.
Quantitative Data for Mecoprop-P Synthesis:
| Step | Key Parameters | Expected Yield |
|---|---|---|
| Decarboxylation | Temp: 200-220°C | 70-80% |
| Ether Synthesis | Temp: 80-90°C, Time: 8-10h | >90% (ester) |
| Ester Hydrolysis | Temp: Reflux, Time: 2-3h | 90-95% |
Quality Control and Analytical Verification
The identity and purity of the synthesized intermediate and final products must be confirmed. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the position of substituents on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (-C≡N) stretch (~2230 cm⁻¹), the carboxylic acid O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the compounds.[13]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity.
Safety and Handling
All procedures described herein must be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Chemical Hazards:
-
Chloroacetonitrile: Toxic and lachrymatory. Handle with extreme care.
-
Sulfuryl Chloride: Corrosive and reacts violently with water.
-
Phenols (p-cresol, 4-chloro-2-methylphenol): Toxic and corrosive. Can cause severe skin burns.
-
Acids and Bases: Corrosive. Handle with care.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of phenoxyacetic acid herbicides. The protocols outlined provide robust and scalable methods for producing MCPA and Mecoprop. A thorough understanding of the underlying chemical principles and adherence to safety protocols are paramount for the successful and safe execution of these syntheses in a research or drug development setting.
References
- 1. This compound | 33901-44-9 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. jetir.org [jetir.org]
- 4. MCPA - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound CAS#: 33901-44-9 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. deq.mt.gov [deq.mt.gov]
- 9. Mecoprop - Wikipedia [en.wikipedia.org]
- 10. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Kinetics study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic acid (MCPA Acid) - UM Research Repository [eprints.um.edu.my]
Application Notes and Protocols for the Characterization of 4-Methylphenoxyacetonitrile
Introduction
4-Methylphenoxyacetonitrile, a member of the phenoxyacetonitrile class of organic compounds, is a molecule of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of various target molecules. Its chemical structure, featuring a p-methylated phenyl ring linked via an ether bond to an acetonitrile group, imparts a unique combination of reactivity and physicochemical properties. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in research, development, and manufacturing environments.
This document provides a detailed guide to the analytical techniques and protocols for the thorough characterization of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be robust and reliable. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical workflows necessary to qualify this compound for its intended use.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 33901-44-9 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Melting Point | 42-44 °C | |
| Boiling Point | 76-78 °C at 11 mmHg |
Analytical Characterization Workflow
A multi-faceted analytical approach is necessary for the unambiguous characterization of this compound. The following diagram illustrates a recommended workflow, integrating chromatographic and spectroscopic techniques to provide orthogonal data for a comprehensive assessment.
Caption: Integrated analytical workflow for the comprehensive characterization of this compound.
Chromatographic Techniques for Purity and Assay
Chromatographic methods are indispensable for determining the purity of this compound and for quantifying its concentration in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will depend on the sample matrix and the specific analytical objective. All chromatographic methods should be validated in accordance with ICH Q2(R2) or equivalent guidelines to ensure their suitability for the intended purpose.[2][3][4][5][6][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is generally suitable.
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
Protocol: HPLC-UV Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column thermostat.
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column C18, 4.6 x 150 mm, 5 µm Provides good resolution for aromatic compounds. Mobile Phase A Water (HPLC Grade) Polar component of the mobile phase. Mobile Phase B Acetonitrile (HPLC Grade) Organic modifier to elute the analyte. Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B A gradient elution is recommended to ensure the elution of potential impurities with a wide range of polarities. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column. Column Temperature 30 °C To ensure reproducible retention times. Injection Volume 10 µL Can be optimized based on sample concentration and detector sensitivity. Detection Wavelength 275 nm Based on the UV absorbance maximum of the aromatic chromophore. -
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.
-
The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5. These parameters are defined in USP General Chapter <621>.[9][10][11][12][13]
-
-
Data Analysis:
-
The purity of the sample is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds. Given the boiling point of this compound, GC is a highly suitable method for its analysis.
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.
Protocol: GC-FID/MS Method for Purity and Impurity Identification
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification of impurities.
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) A nonpolar column suitable for a wide range of aromatic compounds. Carrier Gas Helium or Hydrogen Inert mobile phase. Inlet Temperature 250 °C To ensure complete vaporization of the sample. Injection Mode Split (e.g., 50:1) To prevent column overloading. Injection Volume 1 µL A standard injection volume for GC. Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) A temperature program is used to separate compounds with different boiling points. FID Temperature 300 °C To ensure efficient ionization of the eluting compounds. MS Transfer Line Temp 280 °C To prevent condensation of analytes before entering the mass spectrometer. MS Ion Source Temp 230 °C Standard ion source temperature. MS Quadrupole Temp 150 °C Standard quadrupole temperature. Scan Range (for MS) 40 - 400 m/z To cover the molecular ion and expected fragments of the analyte and potential impurities. -
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent such as acetone or ethyl acetate at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
For purity assessment with FID, use the area percent method as described for HPLC.
-
For impurity identification with MS, compare the mass spectra of the impurity peaks with a library of known spectra (e.g., NIST).
-
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Principle: NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. The chemical shift, splitting pattern, and integration of the signals provide detailed information about the number and connectivity of atoms in a molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Expected ¹H NMR Spectral Data (in CDCl₃):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.1 Doublet 2H Aromatic protons ortho to the methyl group ~6.9 Doublet 2H Aromatic protons ortho to the ether linkage ~4.7 Singlet 2H -O-CH₂-CN ~2.3 Singlet 3H -CH₃ -
Expected ¹³C NMR Spectral Data (in CDCl₃):
Chemical Shift (δ, ppm) Assignment ~155 Aromatic C-O ~131 Aromatic quaternary C-CH₃ ~130 Aromatic C-H ~115 Aromatic C-H ~117 -CN ~55 -O-CH₂-CN ~20 -CH₃
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A mass spectrometer, often coupled with a GC as described previously.
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight of this compound.
-
Major Fragments: Expect fragmentation patterns characteristic of the structure, such as the loss of the nitrile group or cleavage of the ether bond.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.
Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
-
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Functional Group ~3050-3000 C-H stretch Aromatic ~2950-2850 C-H stretch Aliphatic (CH₂ and CH₃) ~2250 C≡N stretch Nitrile ~1600, ~1500 C=C stretch Aromatic ring ~1250 C-O stretch Aryl ether
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as aromatic rings.
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which causes the promotion of electrons from the ground state to higher energy excited states.
Protocol: UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or acetonitrile. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
-
Expected Absorption Maxima (λmax):
-
Expect absorption bands characteristic of a substituted benzene ring. The presence of the ether and methyl substituents will cause a bathochromic (red) shift compared to unsubstituted benzene.[14] A λmax around 275 nm is anticipated.
-
Conclusion
The comprehensive characterization of this compound requires the application of a suite of orthogonal analytical techniques. The protocols outlined in this document provide a robust framework for establishing the identity, purity, and structural integrity of this important chemical intermediate. Adherence to good laboratory practices and appropriate method validation is essential to ensure the generation of reliable and defensible analytical data.
References
- 1. This compound | 33901-44-9 [m.chemicalbook.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. agilent.com [agilent.com]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
Application Notes and Protocols for the Synthesis of 4-Methylphenoxyacetonitrile via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the experimental setup for the synthesis of 4-Methylphenoxyacetonitrile, a valuable intermediate in the development of various bioactive molecules. The protocol herein is grounded in the principles of the Williamson ether synthesis and has been designed to ensure scientific integrity, reproducibility, and a high degree of safety.
Introduction: The Significance of this compound and the Williamson Ether Synthesis
This compound serves as a key building block in medicinal chemistry and materials science. Its structure, featuring a p-cresol moiety linked to a nitrile group via an ether bond, allows for diverse downstream chemical modifications. The synthesis of this compound is efficiently achieved through the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[1]
The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated in situ from 4-cresol (p-cresol), acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile. This process results in the formation of the desired ether and a salt byproduct. The choice of a polar aprotic solvent like acetone facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
Reaction Scheme and Mechanism
The overall reaction is as follows:
Mechanism:
-
Deprotonation: The weakly acidic proton of the hydroxyl group of 4-cresol is abstracted by a base, typically potassium carbonate, to form the more nucleophilic potassium 4-methylphenoxide.
-
Nucleophilic Attack: The 4-methylphenoxide ion then attacks the electrophilic methylene carbon of chloroacetonitrile in an SN2 fashion.
-
Product Formation: This concerted step leads to the formation of the C-O ether bond and the displacement of the chloride ion, yielding this compound and potassium chloride.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Cresol (p-Cresol) | 108.14 | 5.41 g | 50 | Toxic and corrosive. Handle with care. |
| Chloroacetonitrile | 75.50 | 4.15 g (3.5 mL) | 55 | Highly toxic and flammable. Work in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75 | Anhydrous, finely powdered. Irritant. |
| Acetone | 58.08 | 100 mL | - | Anhydrous. Highly flammable. |
| Diethyl Ether | 74.12 | As needed | - | For extraction. Highly flammable. |
| Saturated NaCl solution (brine) | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying. |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 4-cresol (5.41 g, 50 mmol) and finely powdered anhydrous potassium carbonate (10.37 g, 75 mmol).
-
Add 100 mL of anhydrous acetone to the flask.
-
Fit the flask with a reflux condenser and a dropping funnel containing chloroacetonitrile (4.15 g, 55 mmol).
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Once refluxing, add the chloroacetonitrile dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the collected solids with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 100 mL of diethyl ether.
-
Transfer the ethereal solution to a separatory funnel and wash with 2 x 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 4-cresol.
-
Wash the organic layer with 2 x 50 mL of water and finally with 50 mL of saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.
-
Purification
The crude product can be purified by recrystallization.[2][3][4]
-
Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 42-44 °C[5][6] |
| Boiling Point | 76-78 °C at 11 mmHg[5][6] |
| FTIR (cm⁻¹) | Characteristic peaks for C≡N (nitrile) stretch (~2250), C-O-C (ether) stretch (~1240 and 1040), and aromatic C-H and C=C vibrations. |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the -O-CH₂-CN group, and the methyl protons of the tolyl group. |
| ¹³C NMR | Resonances for the nitrile carbon, the methylene carbon, the aromatic carbons, and the methyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 147.18 g/mol . |
A reference vapor-phase IR spectrum and NMR data can be found on SpectraBase.[7]
Safety Precautions
-
4-Cresol: Toxic and corrosive. Causes severe skin burns and eye damage.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chloroacetonitrile: Highly toxic by inhalation, ingestion, and skin contact.[7] It is also a flammable liquid. All manipulations must be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Potassium Carbonate: Irritant to eyes and skin.[6] Avoid inhalation of dust.
-
Acetone and Diethyl Ether: Highly flammable liquids.[8] Ensure there are no open flames or spark sources in the vicinity of the experiment. Work in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. This compound | 33901-44-9 [m.chemicalbook.com]
- 6. This compound CAS#: 33901-44-9 [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
Purification of 4-Methylphenoxyacetonitrile via Recrystallization: An Application Note
Abstract
This application note provides a detailed protocol for the purification of 4-Methylphenoxyacetonitrile, a key intermediate in various synthetic pathways, through recrystallization. The procedure is designed to effectively remove common impurities, such as unreacted starting materials and side-products, yielding a product of high purity suitable for downstream applications. This guide emphasizes the scientific rationale behind solvent selection and procedural steps to ensure a robust and reproducible purification process.
Introduction
This compound, also known as p-tolyloxyacetonitrile, is a versatile chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic transformations. A common method for its synthesis involves the Williamson ether synthesis, reacting p-cresol with chloroacetonitrile. This process can lead to impurities, including residual p-cresol and unreacted chloroacetonitrile. Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
This document outlines a systematic approach to the purification of this compound by recrystallization, including a solvent screening guide and a step-by-step protocol.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of the target compound is essential for developing a successful purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Light brown to brown solid | [2] |
| Melting Point | 42-44 °C | [2] |
| Boiling Point | 76-78 °C @ 11 mmHg | [2] |
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Toxic if inhaled (H331), May cause respiratory irritation (H335).[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). Store locked up (P405).[2]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Recrystallization Protocol
This protocol is divided into two main stages: solvent screening to identify the optimal solvent system, and the full recrystallization procedure.
Part 1: Solvent Screening
The selection of an appropriate solvent is the most critical step in recrystallization. Based on the polarity of this compound and successful recrystallizations of analogous aryl nitriles, the following solvents are recommended for screening.[3]
Candidate Solvents:
-
Methanol
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
Toluene
-
Heptane/Ethyl Acetate mixture
-
Methanol/Water mixture
Screening Procedure:
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent should show low solubility at this stage.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid completely dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice bath to induce further crystallization.
-
Evaluate the outcome: An ideal solvent will yield a significant amount of crystalline solid upon cooling. If the compound "oils out" (forms a liquid layer), the solvent is not suitable. If no crystals form, the compound may be too soluble in that solvent.
For solvent mixtures (e.g., methanol/water), dissolve the compound in the more soluble solvent (methanol) at an elevated temperature and then add the less soluble solvent (water) dropwise until the solution becomes turbid. Reheat to clarify and then cool as described above.[3]
Part 2: Detailed Recrystallization Workflow
Based on the solvent screening, a short-chain alcohol such as methanol or ethanol, potentially with the addition of water as an anti-solvent, is likely to be effective. The following protocol assumes methanol is the chosen solvent.
Experimental Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., methanol) and a boiling chip.
-
Gently heat the mixture on a hot plate with stirring until it begins to boil.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent as this will reduce the recovery yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a funnel and a receiving flask to prevent premature crystallization.
-
Place a fluted filter paper in the pre-heated funnel.
-
Pour the hot solution through the filter paper to remove the activated charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry, or for a more efficient process, dry them in a vacuum oven at a temperature well below the melting point.
-
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed by:
-
Melting Point Determination: A sharp melting point range close to the literature value (42-44 °C) is indicative of high purity.[2]
-
Spectroscopic Analysis (NMR, IR): To confirm the chemical identity and absence of impurities.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By following the outlined steps for solvent screening and the detailed recrystallization procedure, researchers can obtain a high-purity product essential for reliable and reproducible results in their research and development endeavors.
References
Application Note: A Robust HPLC Method for the Analysis of 4-Methylphenoxyacetonitrile
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methylphenoxyacetonitrile. The method is suitable for routine quality control, stability studies, and reaction monitoring in research and drug development settings. The protocol provides a comprehensive guide, from initial experimental design and optimization to full method validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is an aromatic nitrile compound that serves as a key intermediate in the synthesis of various chemical entities. Its purity and concentration are critical parameters that can influence the yield and quality of downstream products. Therefore, a reliable and robust analytical method is essential for its accurate quantification. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.
This guide provides a detailed walkthrough of the logical steps undertaken to develop a fit-for-purpose HPLC method, grounded in the physicochemical properties of the analyte and established chromatographic principles.
Analyte Properties: this compound
Understanding the analyte's properties is the cornerstone of logical method development. This compound is a neutral, moderately non-polar molecule, making it an ideal candidate for reversed-phase chromatography.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 33901-44-9 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Appearance | Light brown to brown Solid | [1] |
| Melting Point | 42-44°C | [2] |
| Predicted logP | ~2.1 (Estimated) | |
| Predicted pKa | Not ionizable under typical HPLC pH ranges |
The presence of a phenyl ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice.[4]
HPLC Method Development: A Rationale-Driven Approach
The goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities or solvent front, within a reasonable analysis time. The development process follows a logical workflow.
Caption: Logical workflow for HPLC method development.
Stationary Phase (Column) Selection
-
Rationale: Based on its non-polar nature, Reversed-Phase Chromatography is the chosen mode of separation.[5] A C18 (Octadecylsilane) stationary phase is selected for its high hydrophobicity and wide applicability, providing strong retention for aromatic compounds.
-
Selected Column: A standard dimension column, 4.6 x 150 mm with 5 µm particle size , is chosen as it offers a good balance between efficiency, backpressure, and analysis time, making it ideal for method development.[6]
Mobile Phase Selection and Optimization
-
Rationale: A binary mixture of an organic solvent and water is used to elute the analyte from the C18 column.[7]
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength (~190 nm), which minimizes baseline noise.[8]
-
Aqueous Phase: HPLC-grade water is sufficient. Since this compound is neutral, its retention is not significantly affected by pH. Therefore, a buffer is not initially required, simplifying the mobile phase preparation.[9][10]
-
-
Optimization: The separation was optimized by adjusting the ratio of acetonitrile to water. An isocratic elution (constant mobile phase composition) is preferable for its simplicity and robustness. A composition of 60:40 (v/v) Acetonitrile:Water was found to provide optimal retention (k') and a sharp, symmetrical peak within a short run time.
Detector Selection and Wavelength
-
Rationale: The aromatic ring in this compound results in strong UV absorbance.[4] A Diode Array Detector (DAD) or a UV-Vis detector is ideal.[11]
-
Wavelength Selection: To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte was acquired using the DAD. The wavelength of maximum absorbance (λmax) was identified at 225 nm . This wavelength was chosen for quantification to ensure the highest possible signal-to-noise ratio. While 254 nm is a common wavelength for aromatic compounds, using the specific λmax provides superior sensitivity.[12]
Final Optimized HPLC Method Protocol
This protocol describes the step-by-step procedure for the analysis of this compound.
Instrumentation and Materials
-
HPLC system with isocratic pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes, and vials.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), this compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 4.5 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used for the linearity assessment.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to bring the concentration within the linear range of the assay (e.g., to a target of 25 µg/mL).
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform a series of injections of the working standard solutions to establish system suitability and generate a calibration curve.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of this compound in the samples using the calibration curve generated from the working standards.
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R2) guidelines.[13][14][15]
Caption: Workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for an assay method.[16][17]
| Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte. | No interference at the retention time of the analyte peak. |
| Linearity | Analyze 5-7 concentrations across the specified range. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range demonstrated under linearity, accuracy, and precision studies. | Typically 80-120% of the target concentration.[18] |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Perform 6 replicate injections of a standard solution at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability test on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope. | The lowest concentration quantifiable with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Organic Content ±2%). | System suitability parameters remain within limits; no significant change in results.[19] |
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of this compound. The simple isocratic mobile phase and short run time make it highly efficient for routine analysis. The method has been successfully developed based on the physicochemical properties of the analyte and validated according to ICH guidelines, proving its reliability for use in quality control and research environments.
References
- 1. This compound | 33901-44-9 [m.chemicalbook.com]
- 2. This compound CAS#: 33901-44-9 [m.chemicalbook.com]
- 3. This compound | 33901-44-9 [amp.chemicalbook.com]
- 4. mastelf.com [mastelf.com]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. UV Cutoff [macro.lsu.edu]
- 9. mastelf.com [mastelf.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. scribd.com [scribd.com]
- 19. propharmagroup.com [propharmagroup.com]
Application Notes & Protocols: Leveraging 4-Methylphenoxyacetonitrile in the Synthesis of Novel Auxin-Mimicking Herbicides
Abstract: This document provides a comprehensive guide for researchers on the strategic use of 4-methylphenoxyacetonitrile as a versatile precursor in the synthesis of phenoxyacetic acid-based herbicides. Phenoxy herbicides function as synthetic auxins, representing a critical class of selective herbicides for broadleaf weed control in agriculture.[1][2] We present a detailed, field-proven protocol for the synthesis of the widely used herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA), from this compound. The guide elucidates the chemical principles behind each synthetic step, outlines robust characterization methods, and discusses pathways for developing novel derivatives. Safety protocols and handling guidelines are also detailed to ensure procedural integrity and operator safety.
Introduction: The Role of Phenoxy Herbicides in Agriculture
Phenoxyacetic acid derivatives were among the first selective organic herbicides developed, revolutionizing modern agriculture by enabling effective control of broadleaf weeds in cereal crops, pastures, and turf.[3] Their mechanism of action is based on mimicking the natural plant growth hormone indole-3-acetic acid (IAA), or auxin.[4][5] By binding to auxin receptors, these synthetic compounds induce rapid, uncontrolled, and disorganized cell division and elongation, ultimately leading to the death of susceptible plants.[4][6] This mode of action provides selectivity, as grasses are generally less susceptible to these effects.[6]
This compound is a valuable starting material in this field. Its chemical structure contains the core p-cresol moiety common to many phenoxy herbicides and a nitrile group that can be efficiently hydrolyzed to the critical carboxylic acid functionality required for auxin-like activity. This application note details the conversion of this nitrile into a foundational herbicide, MCPA, and explores its potential for creating diverse libraries of new herbicidal candidates.
Precursor Profile: this compound
A thorough understanding of the starting material is fundamental to successful synthesis. This compound serves as an excellent scaffold due to the reactivity of its nitrile group.
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| Synonyms | 2-(p-tolyloxy)acetonitrile | [7] |
| CAS Number | 33901-44-9 | [7] |
| Molecular Formula | C₉H₉NO | [7] |
| Molecular Weight | 147.17 g/mol | [7] |
| Appearance | Solid | N/A |
| Key Reactivity | The nitrile (-C≡N) group is readily hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH), which is the key transformation for creating the active herbicidal molecule. | N/A |
Core Mechanism: Mimicking a Natural Growth Hormone
Phenoxy herbicides exert their biological effect by overwhelming the natural auxin regulatory systems within the plant.[4][6] Unlike the plant's natural auxin (IAA), which is tightly regulated by synthesis and degradation, synthetic auxins like MCPA persist and accumulate in meristematic tissues.[6] This leads to a cascade of disruptive events, including epinasty (twisting of stems and leaves), tissue swelling, and inhibition of photosynthesis, culminating in plant death.[6]
Caption: Mechanism of action for phenoxy auxin herbicides.
Synthesis Protocol: this compound to MCPA
This section provides a two-stage protocol for the synthesis of 2-methyl-4-chlorophenoxyacetic acid (MCPA). The process involves the hydrolysis of the nitrile precursor followed by regioselective chlorination of the aromatic ring.
Overall Synthetic Workflow
The conversion is a sequential process transforming the nitrile into an intermediate acid, which is then chlorinated to yield the final active product.
Caption: Two-step synthesis of MCPA from its nitrile precursor.
Step 1: Hydrolysis of this compound
Principle: This reaction converts the nitrile functional group into a carboxylic acid through acid-catalyzed hydrolysis. The addition of water across the carbon-nitrogen triple bond, facilitated by a strong acid and heat, ultimately yields the corresponding carboxylic acid and an ammonium salt byproduct.
Materials and Reagents:
| Reagent/Equipment | Specification |
|---|---|
| This compound | Reagent Grade |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Deionized Water | Laboratory Grade |
| Sodium Hydroxide (NaOH) | Pellets, for neutralization |
| Hydrochloric Acid (HCl) | Concentrated, for precipitation |
| Round-bottom flask with reflux condenser | 500 mL |
| Heating mantle with magnetic stirrer | |
| Ice bath | |
| Buchner funnel and filter paper |
| Beakers, graduated cylinders | |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, cautiously add 75 mL of concentrated sulfuric acid to 75 mL of deionized water while cooling in an ice bath. Causality: This creates a ~50% sulfuric acid solution. The dilution of concentrated acid is highly exothermic and must be done slowly with cooling to prevent boiling and splashing.
-
Addition of Reactant: To the cooled sulfuric acid solution, add 15.0 g (approx. 0.102 mol) of this compound. Add a magnetic stir bar.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain a gentle reflux for 3-4 hours. Causality: Heat provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.
-
Work-up: After the reaction is complete (monitored by TLC if desired), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Precipitation: While stirring, slowly add concentrated hydrochloric acid to the solution until the pH is ~1-2. A white precipitate of 4-methylphenoxyacetic acid will form. Causality: The product, a carboxylic acid, is soluble as its carboxylate salt in neutral/basic conditions but precipitates out in its acidic form at low pH.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual acid and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is 4-methylphenoxyacetic acid.
Step 2: Chlorination of 4-Methylphenoxyacetic Acid to MCPA
Principle: This step involves the electrophilic aromatic substitution of the 4-methylphenoxyacetic acid intermediate. Chlorine is introduced onto the aromatic ring, preferentially at the position para to the methyl group (position 4), to yield MCPA. This reaction is often facilitated by a catalyst.[8]
Materials and Reagents:
| Reagent/Equipment | Specification |
|---|---|
| 4-Methylphenoxyacetic Acid | From Step 1 |
| Glacial Acetic Acid | Solvent |
| Chlorine (Cl₂) gas | From cylinder with flowmeter |
| Catalyst (e.g., Imidazole ionic liquid or FeCl₃) | As described in literature[8] |
| Gas dispersion tube | |
| Three-neck round-bottom flask | 500 mL |
| Thermometer | |
| Ice bath |
| Buchner funnel and filter paper | |
Protocol:
-
Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a gas dispersion tube, and a thermometer, dissolve 10.0 g (approx. 0.06 mol) of 4-methylphenoxyacetic acid in 100 mL of a suitable solvent like glacial acetic acid.[8]
-
Catalyst Addition: Add a catalytic amount of an appropriate catalyst as cited in the literature (e.g., an imidazole ionic liquid).[8]
-
Chlorination: Maintain the reaction temperature between 30-70 °C.[8] Bubble chlorine gas through the solution via the gas dispersion tube at a controlled rate. Causality: The catalyst activates the chlorine, making it a more potent electrophile for substitution onto the electron-rich aromatic ring. Temperature control is crucial to prevent over-chlorination and side reactions.
-
Monitoring: Monitor the reaction progress using TLC or HPLC until the starting material is consumed (typically 3-7 hours).[8]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.[8] The product, MCPA, will precipitate from the solution.
-
Filtration: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold solvent to remove impurities. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., toluene or a water/ethanol mixture).
-
Drying: Dry the purified MCPA in a vacuum oven to a constant weight.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result for MCPA |
| Appearance | White to light brown crystalline solid |
| Melting Point | 119-121 °C |
| ¹H NMR | Peaks corresponding to aromatic protons, methyl protons, methylene protons, and a carboxylic acid proton. |
| ¹³C NMR | Signals consistent with the carbon skeleton, including aromatic carbons, methyl carbon, methylene carbon, and a carbonyl carbon.[9] |
| Purity (HPLC) | >95% |
Safety and Handling
Strict adherence to safety protocols is mandatory when handling the chemicals involved in this synthesis.
Hazard Summary and PPE:
| Chemical | Key Hazards | Required PPE |
|---|---|---|
| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][10] | Nitrile gloves, safety goggles, lab coat. Work in a chemical fume hood.[10] |
| Concentrated H₂SO₄ / HCl | Severe skin and eye burns. Corrosive. | Acid-resistant gloves, safety goggles, face shield, lab coat. |
| Chlorine Gas | Toxic if inhaled. Corrosive to respiratory tract. | Work in a well-ventilated chemical fume hood. Have appropriate gas scrubbing apparatus in place. |
| Glacial Acetic Acid | Flammable. Causes severe skin burns and eye damage. | Nitrile gloves, safety goggles, lab coat, fume hood. |
Handling Procedures:
-
Always perform reactions in a properly functioning chemical fume hood.
-
Wear the specified personal protective equipment (PPE) at all times.[10]
-
Avoid inhalation of dust, vapors, and gases.
-
Keep reagents away from incompatible materials.
-
Dispose of chemical waste according to institutional and local regulations.[10]
Discussion and Future Directions
The successful synthesis of MCPA validates the utility of this compound as a key intermediate. The true value of the synthesized 4-methylphenoxyacetic acid lies in its potential as a scaffold for creating novel herbicide candidates.
-
Ester and Amide Derivatives: The carboxylic acid group is a prime site for modification. Esterification or amidation can alter the compound's solubility, volatility, and uptake by plants, potentially leading to derivatives with improved efficacy or different selectivity profiles.[11][12]
-
Ring Substitution: Further modification of the aromatic ring, beyond the chlorination described here, can be explored to investigate structure-activity relationships (SAR). The position and electronic nature of substituents can profoundly impact the molecule's ability to bind to auxin receptors.[13]
-
Pro-herbicides: Novel structures can be designed as "pro-herbicides," which are converted into the active phenoxyacetic acid form within the target plant.[14] This approach can improve crop safety and translocation.
By systematically modifying the core structure derived from this compound, researchers can generate extensive libraries for high-throughput screening, accelerating the discovery of next-generation herbicides for sustainable agriculture.
References
- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. grokipedia.com [grokipedia.com]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. nbinno.com [nbinno.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chemicalbook.com [chemicalbook.com]
- 8. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. jetir.org [jetir.org]
- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing 4-Methylphenoxyacetonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 4-methylphenoxyacetonitrile. This resource is designed to help you troubleshoot common issues, enhance yield, and ensure the purity of your final product. We will explore the nuances of the Williamson ether synthesis, the most common method for this preparation, and provide field-proven insights to overcome typical challenges.
I. Foundational Synthesis: The Williamson Ether Reaction
The synthesis of this compound is typically achieved through the Williamson ether synthesis.[1][2] This Sɴ2 reaction involves the nucleophilic substitution of a halide from a haloacetonitrile by the phenoxide ion of p-cresol.[1][3] The general reaction is outlined below:
Reaction Scheme:
p-cresol + haloacetonitrile (e.g., chloroacetonitrile) + base → this compound + salt + protonated base
While the reaction appears straightforward, its success is highly dependent on carefully controlled parameters.
II. Troubleshooting Guide: From Low Yields to Impurities
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Question 1: My reaction is resulting in a consistently low yield. What are the primary factors I should investigate to improve this?
Answer:
Low yields can be attributed to several factors, including reagent quality, reaction conditions, and work-up procedures. A systematic approach to troubleshooting is crucial.
A. Reagent Quality and Stoichiometry:
| Reagent | Potential Issue | Recommended Solution |
| p-Cresol | Oxidation leading to impurities. | Use high-purity p-cresol. If necessary, purify by distillation or recrystallization. |
| Haloacetonitrile | Degradation over time. | Use a fresh bottle or distill prior to use. |
| Base (e.g., K₂CO₃) | Presence of moisture. | Use an anhydrous base. Dry in an oven if necessary. |
| Stoichiometry | Incomplete reaction. | A slight excess (1.1-1.2 equivalents) of the haloacetonitrile can help drive the reaction to completion. |
B. Optimizing Reaction Conditions:
| Parameter | Importance | Recommendation |
| Solvent | A polar aprotic solvent is crucial for solvating the cation and enhancing the nucleophilicity of the phenoxide. | Acetone, acetonitrile, or DMF are excellent choices. Acetone is often preferred for its good solubility and ease of removal.[1] |
| Base Selection | The base deprotonates the p-cresol to form the reactive phenoxide. | Anhydrous potassium carbonate (K₂CO₃) is highly effective.[2] |
| Temperature | The reaction rate is temperature-dependent. | Refluxing in acetone (around 56°C) is a common and effective condition. |
| Reaction Time | Sufficient time is needed for the reaction to go to completion, but excessive time can lead to side products. | Monitor the reaction by Thin Layer Chromatography (TLC). Typically, 4-8 hours is sufficient.[1] |
C. Step-by-Step Protocol for Enhanced Yield:
-
Setup: In a flame-dried round-bottom flask with a stirrer and reflux condenser, add anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add dry acetone.
-
Reactant Addition: Dissolve p-cresol (1.0 eq.) in acetone and add to the flask. Stir for 20 minutes to form the potassium p-cresolate.
-
Alkylating Agent: Slowly add chloroacetonitrile (1.1 eq.) dropwise.
-
Reaction: Heat to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Cool, filter the salts, and evaporate the acetone. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Troubleshooting Flow Diagram:
Caption: A systematic approach to troubleshooting low yields.
Question 2: I'm observing a significant side product. What is it likely to be, and how can I minimize its formation?
Answer:
The most common side product is the result of C-alkylation, where the haloacetonitrile reacts with the aromatic ring of p-cresol instead of the phenolic oxygen.
A. O-Alkylation vs. C-Alkylation:
The p-cresolate anion is an ambident nucleophile, with reactive sites on both the oxygen and the ring carbons.
-
O-Alkylation (Desired): Favored in polar aprotic solvents like acetone, which leave the oxygen atom as the more accessible nucleophilic site.
-
C-Alkylation (Undesired): Can be more prevalent in protic or less polar solvents.
B. Strategies to Promote O-Alkylation:
-
Solvent is Key: Strictly use polar aprotic solvents like acetone or acetonitrile.[1]
-
Choice of Base: Potassium carbonate is generally preferred over sodium carbonate.
-
Temperature Management: Avoid excessive heat. Refluxing in acetone is typically sufficient.
-
Slow Addition: Add the haloacetonitrile slowly to the pre-formed p-cresolate to maintain a low concentration of the alkylating agent.
Visualization of Competing Pathways:
Caption: O-alkylation leads to the desired product, while C-alkylation forms a side product.
III. Frequently Asked Questions (FAQs)
Q1: Can I use stronger bases like NaOH or KOH?
A1: It is generally not recommended. Strong hydroxide bases can hydrolyze the haloacetonitrile, leading to unwanted byproducts and reduced yield. Milder bases like potassium carbonate are sufficient to deprotonate the phenol without causing significant hydrolysis.[1]
Q2: Would a phase transfer catalyst (PTC) be beneficial?
A2: Yes, a PTC like tetrabutylammonium bromide can be advantageous.[1][4][5] It facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase, where the reaction occurs.[6][7] This can increase the reaction rate and may allow for milder reaction conditions.[4][6]
Q3: How can I remove unreacted p-cresol from my final product?
A3: Unreacted p-cresol can be removed during the workup by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). This will convert the acidic p-cresol into its water-soluble salt, which can then be separated in the aqueous layer.
Q4: What are the critical safety precautions for this synthesis?
A4:
-
Haloacetonitriles: These are toxic and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment (PPE).[8]
-
Solvents: Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Bases: Avoid inhalation and skin contact with powdered bases.
IV. References
-
Williamson ether synthesis. Wikipedia. Available from: --INVALID-LINK--
-
Hill, J. W., & Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Available from: --INVALID-LINK--
-
An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. Available from: --INVALID-LINK--
-
Williamson Ether Synthesis. YouTube. Available from: --INVALID-LINK--
-
The Williamson Ether Synthesis. Available from: --INVALID-LINK--
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
The Williamson Ether Synthesis. Available from: --INVALID-LINK--
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: --INVALID-LINK--
-
This compound Safety Data Sheet. ChemicalBook. Available from: --INVALID-LINK--
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. chemicalbook.com [chemicalbook.com]
Common impurities in 4-Methylphenoxyacetonitrile and their removal
A Guide to Identification and Removal of Common Impurities
Welcome to the technical support center for 4-Methylphenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Drawing from established principles in organic synthesis and purification, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
The impurities in your sample largely depend on the synthetic route used. The most common synthesis is a Williamson ether synthesis, reacting p-cresol with a haloacetonitrile (like chloroacetonitrile or bromoacetonitrile) in the presence of a base.
Common Impurities Table
| Impurity | Chemical Name | Origin |
| Starting Material | p-Cresol (4-methylphenol) | Unreacted starting material from the synthesis.[1] |
| Starting Material | Chloroacetonitrile / Bromoacetonitrile | Unreacted alkylating agent. |
| Inorganic Salts | e.g., K₂CO₃, Na₂CO₃, KI, NaBr | Residual base or catalyst from the reaction. |
| Reaction Solvents | e.g., Acetone, Acetonitrile, DMF | Trapped solvent from the reaction or initial workup. |
| Side-Product | Bis(4-methylphenyl) ether | Potential side-reaction, though less common under typical conditions. |
| Side-Product | C-alkylated products | Isomeric impurities from alkylation at the aromatic ring instead of the hydroxyl group. |
Q2: My NMR spectrum shows a broad singlet around 4.5-5.5 ppm that I can't identify. What could it be?
A broad singlet in this region that disappears upon a D₂O shake is characteristic of a phenolic hydroxyl (-OH) proton. This strongly suggests the presence of unreacted p-cresol in your sample.[1] Due to its acidic nature, p-cresol is one of the most common and easily removable impurities.
Q3: Why is my isolated product an oil or a low-melting solid, when it should be a crystalline solid?
The presence of impurities disrupts the crystal lattice of the pure compound, often leading to a lower melting point or preventing crystallization altogether. Unreacted starting materials and residual solvents are the most frequent culprits. A proper purification procedure is necessary to obtain a crystalline product.
Troubleshooting and Purification Guides
The purification strategy for this compound is designed to systematically remove impurities based on their chemical properties. The general workflow involves an initial extractive workup followed by a more rigorous purification technique like recrystallization or chromatography.
Caption: General purification workflow for this compound.
Guide 1: Removal of Acidic Impurities (p-Cresol) via Aqueous Workup
Principle: The phenolic proton of p-cresol is acidic and will be deprotonated by a mild aqueous base to form a water-soluble phenoxide salt. This allows for its selective removal from the organic phase, where the neutral product remains. This is a crucial first step before further purification.
Step-by-Step Protocol:
-
Dissolution: After the reaction is complete, cool the reaction mixture to room temperature. If a solvent like DMF or DMSO was used, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium 4-methylphenoxide salt.
-
Repeat: Repeat the base wash (steps 2-4) one more time to ensure complete removal of p-cresol.
-
Water Wash: Wash the organic layer with an equal volume of water, followed by a wash with brine (saturated NaCl solution) to facilitate the removal of dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Guide 2: Purification by Recrystallization
Principle: Recrystallization is an effective technique for purifying solid compounds that are relatively clean (>90%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below, while impurities remain in solution upon cooling.[2]
Solvent Selection:
Finding the ideal solvent often requires some experimentation with small amounts of your crude product.[2][3][4]
| Solvent System | Suitability | Rationale |
| Isopropanol (IPA) or Ethanol | Excellent | The product is likely soluble in hot alcohol and will crystallize upon cooling. |
| Ethanol/Water or IPA/Water | Excellent | A common mixed-solvent system. Dissolve the crude product in a minimum amount of hot alcohol, then add water dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[3] |
| Toluene/Heptane | Good | Dissolve in minimal hot toluene and add heptane as the anti-solvent. |
| Dichloromethane/Hexane | Good | A common choice for compounds of intermediate polarity. Dissolve in DCM and add hexane as the anti-solvent.[3] |
Step-by-Step Protocol (using Ethanol/Water):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hotplate) with swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add warm water drop by drop while swirling until you observe persistent cloudiness. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[4]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Guide 3: Purification by Flash Column Chromatography
Principle: Flash column chromatography is the method of choice for purifying complex mixtures or oily products.[5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase that is passed through the column.
Caption: Step-by-step workflow for flash column chromatography.
Recommended System:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.
-
Starting Eluent: 5% Ethyl Acetate in Hexanes.
-
Ending Eluent: 20-30% Ethyl Acetate in Hexanes.
-
-
Alternative Mobile Phase: Dichloromethane (DCM) with acetonitrile (MeCN) can be an effective alternative to methanol-containing systems, often providing better separation for certain compounds.[6][7]
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine the appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal Rf (retention factor) for the product should be around 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane) and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Less polar impurities will travel down the column faster.
-
Gradient Increase: Gradually increase the percentage of the more polar solvent (e.g., from 5% to 10% to 20% Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
By following these guidelines, researchers can effectively identify and remove common impurities from this compound, ensuring high-quality material for subsequent applications.
References
Technical Support Center: Troubleshooting Overlapping Peaks in the NMR Spectrum of 4-Methylphenoxyacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for resolving common issues in the Nuclear Magnetic Resonance (NMR) analysis of 4-Methylphenoxyacetonitrile. This guide is designed to provide practical, in-depth solutions to the frequent challenge of overlapping signals in the ¹H NMR spectrum of this compound. As Senior Application Scientists, we offer insights grounded in established theory and extensive field experience to help you achieve high-quality, interpretable spectra.
Frequently Asked Questions (FAQs)
Q1: I'm seeing overlapping signals in the aromatic region of my ¹H NMR spectrum for this compound. What is the most likely cause and my first troubleshooting step?
A: Overlapping signals in the aromatic region of this compound are common, particularly on lower-field spectrometers. The four aromatic protons on the substituted benzene ring often have very similar chemical environments, leading to closely spaced or overlapping multiplets.
Your most straightforward initial troubleshooting step is to change the deuterated solvent.[1] The phenomenon known as Aromatic Solvent-Induced Shift (ASIS) can be particularly effective.[2] Solvents like benzene-d₆ or toluene-d₈ can interact with the solute through magnetic anisotropy effects, causing differential shifts of the aromatic protons and often resolving the overlap.[2][3]
Expert Insight: The choice of solvent can dramatically alter the chemical shifts of protons in a molecule.[4] For aromatic compounds, the π-system of an aromatic solvent can induce significant changes, spreading out crowded spectral regions.[2] This is often a more accessible first step than modifying instrument parameters.
Q2: I've tried changing the solvent, but the aromatic signals are still not fully resolved. What other experimental parameters can I adjust?
A: If changing the solvent does not provide adequate resolution, the next logical step is to perform a variable temperature (VT) NMR experiment.[5][6] By increasing the temperature, you can sometimes resolve overlapping peaks.[7][8] The chemical shift of a proton is sensitive to the molecule's conformation, and changing the temperature can alter the populations of different conformations, leading to changes in the observed average chemical shifts.[7]
Causality: Temperature affects molecular motion and intermolecular interactions. For this compound, increasing the temperature can average out different conformational states or disrupt weak intermolecular interactions that may be contributing to signal broadening or overlap. This can lead to sharper peaks and better resolution.[5][6]
Q3: My laboratory has access to a higher-field NMR spectrometer. Will this help resolve the overlapping peaks?
A: Absolutely. Moving to a higher-field NMR spectrometer is a very effective method for improving spectral resolution. The separation between peaks (in Hertz) is directly proportional to the magnetic field strength. Therefore, doubling the field strength of the magnet will double the separation between two peaks, which can often be enough to resolve overlapping signals.
Expert Insight: While higher field strength is an excellent solution, it's not always readily available. The techniques described in this guide, such as solvent changes and temperature variation, are powerful tools for optimizing spectra on any instrument.
Q4: I have tried the above methods, but I still need unambiguous assignments for the aromatic protons. What advanced NMR techniques can I use?
A: When simple 1D NMR techniques are insufficient, 2D NMR spectroscopy is the definitive tool for resolving overlap and assigning proton signals.[9][10] For this compound, the following 2D experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[11] For the aromatic region, it will show correlations between adjacent protons, helping to trace the connectivity around the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[11][12] By spreading the proton signals out in a second dimension based on the carbon chemical shifts, even severely overlapping proton signals can be resolved.[9][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[11] This is extremely useful for confirming assignments by looking at long-range couplings, for example, from the methyl protons to the aromatic carbons.
These advanced techniques provide a comprehensive picture of the molecular structure and are invaluable for resolving complex or overlapping spectra.[11][13]
Troubleshooting Workflows & Protocols
Workflow for Resolving Overlapping Peaks
The following diagram illustrates a logical workflow for addressing peak overlap in the NMR spectrum of this compound.
Caption: Decision workflow for resolving overlapping NMR signals.
Experimental Protocol: Solvent Effect Analysis
This protocol outlines the steps for analyzing the effect of different deuterated solvents on the ¹H NMR spectrum of this compound.
-
Sample Preparation:
-
Prepare solutions of this compound at the same concentration (e.g., 10 mg/mL) in a series of deuterated solvents.
-
Recommended solvents: Chloroform-d (CDCl₃), Benzene-d₆, Acetone-d₆, and DMSO-d₆.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.[3]
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for each sample.
-
Ensure that the same experimental conditions (e.g., temperature, number of scans) are used for each acquisition to allow for direct comparison.[3]
-
-
Data Analysis:
-
Process each spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts and resolution of the aromatic proton signals across the different solvents.
-
Identify the solvent system that provides the best peak separation.[3]
-
Data Presentation: Expected Solvent-Induced Chemical Shifts
The following table illustrates hypothetical ¹H NMR chemical shift data for the aromatic protons of this compound in different solvents, demonstrating the potential for peak resolution.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| Aromatic H (ortho to -OCH₂CN) | 6.95 (d) | 6.60 (d) | -0.35 |
| Aromatic H (ortho to -CH₃) | 7.15 (d) | 7.05 (d) | -0.10 |
| Methylene (-OCH₂CN) | 4.70 (s) | 4.20 (s) | -0.50 |
| Methyl (-CH₃) | 2.30 (s) | 2.10 (s) | -0.20 |
Experimental Protocol: Variable Temperature (VT) NMR
This protocol provides a general guideline for performing a VT-NMR experiment. Note: Always follow the specific instructions and safety precautions for your particular NMR instrument.[5][6]
-
Sample Preparation:
-
NMR Acquisition:
-
Start at ambient temperature (e.g., 25°C) and acquire a standard ¹H NMR spectrum.
-
Incrementally increase the temperature in steps of 10-20°C.[14]
-
Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[14][15]
-
Acquire spectra up to a maximum recommended temperature (e.g., 80-100°C), ensuring you stay well below the solvent's boiling point.[5][6]
-
-
Data Analysis:
-
Process and compare the spectra obtained at different temperatures.
-
Observe any changes in chemical shifts and line shapes to identify the temperature that provides the optimal resolution.[7]
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
- 13. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the decomposition of 4-Methylphenoxyacetonitrile during storage
Answering the call for robust scientific support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Methylphenoxyacetonitrile. As Senior Application Scientists, we understand that compound stability is paramount to experimental success and data integrity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent, identify, and resolve issues related to the decomposition of this compound during storage.
Technical Support Center: this compound Stability
Overview of this compound Instability
This compound is a bifunctional molecule containing both a nitrile group (-C≡N) and a phenoxy ether linkage. While stable under optimal conditions, it is susceptible to degradation, primarily through the hydrolysis of the nitrile moiety. This process can be catalyzed by trace amounts of acid or base, and is significantly accelerated by the presence of water. Understanding this primary degradation pathway is the first step in preventing it.
The most common degradation product is 4-methylphenoxyacetic acid, formed via an intermediate amide. The presence of these impurities can compromise experimental results, affect biological activity, and complicate data interpretation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of this compound.
Q1: My vial of this compound, which was a solid, now appears oily or has a brownish tint. What happened?
A: This is a common sign of degradation. This compound has a low melting point, around 42-44°C.[1] However, the formation of degradation products like 4-methylphenoxyacetic acid can lead to a melting point depression, causing the solid to appear oily or partially melted even at room temperature. The color change often indicates the formation of minor impurities or oxidation byproducts.
Immediate Action: You should verify the purity of the material using an appropriate analytical method, such as HPLC or NMR spectroscopy, before further use.
Q2: What is the primary chemical reaction causing the decomposition of this compound during storage?
A: The most significant decomposition pathway is the hydrolysis of the nitrile group . This reaction proceeds in two main stages, converting the nitrile first to an amide (4-methylphenoxyacetamide) and then to the corresponding carboxylic acid (4-methylphenoxyacetic acid).[2][3] This reaction can be catalyzed by both acidic and basic conditions and is driven by the presence of water.[4][5][6]
Below is a diagram illustrating this primary decomposition pathway.
Caption: Hydrolysis of this compound.
Q3: How can I detect and quantify the degradation of my sample?
A: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for both detecting and quantifying impurities.[7] Spectroscopic methods are also invaluable:
-
FTIR Spectroscopy: Look for the disappearance of the characteristic nitrile peak (~2250-2230 cm⁻¹) and the appearance of a strong carbonyl (C=O) peak for the carboxylic acid (~1700-1730 cm⁻¹) or amide (~1650 cm⁻¹).
-
NMR Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of the degradation products. For example, the methylene protons adjacent to the nitrile will have a different chemical shift than those adjacent to the newly formed carboxylic acid or amide group.
For a detailed protocol on using HPLC for this purpose, please refer to the "Experimental Protocols" section below.
Q4: I stored the compound at the recommended 2-8°C, but it still degraded. What other factors could be at play?
A: While temperature is crucial, other factors are equally important:
-
Atmosphere: The vial's headspace may contain moisture. If the compound was not stored under an inert atmosphere (like argon or nitrogen), ambient moisture can be sufficient to initiate hydrolysis over time.
-
Container Quality: Micro-scratches or impurities on the surface of glass vials can sometimes act as catalytic sites. Ensure you are using high-quality, clean, and dry glassware.
-
pH Contamination: The compound is sensitive to both acid and base. Ensure that storage containers are free from any acidic or basic residues. This includes avoiding storage in areas where vapors from acids or bases (like ammonia) may be present.
-
Light Exposure: Although hydrolysis is the primary concern, prolonged exposure to UV light can potentially cause other forms of degradation. Storing in amber vials or in the dark is a recommended best practice.
Part 2: Preventive Storage and Handling Protocols
To ensure the long-term stability of this compound, a multi-faceted approach to storage is required.
Recommended Storage Conditions
The following table summarizes the optimal conditions for storing this compound to minimize decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C [1] | Reduces the rate of chemical reactions, including hydrolysis. Avoids freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen from the container's headspace, preventing hydrolysis and potential oxidation.[8] |
| Moisture | Strict Exclusion | Water is a key reactant in the hydrolysis pathway. Use tightly sealed containers with high-quality caps (e.g., PTFE-lined). |
| Light | Protection from Light (Amber Vial) | Prevents potential photolytic degradation pathways. |
| pH | Neutral Environment | Store away from strong acids, bases, and reactive materials to avoid catalytic decomposition.[9][10] |
Workflow for Long-Term Storage
The following diagram outlines a best-practice workflow for receiving and storing a new batch of this compound.
References
- 1. This compound CAS#: 33901-44-9 [m.chemicalbook.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Scaling Up the Synthesis of 4-Methylphenoxyacetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Methylphenoxyacetonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and successfully scale your synthesis from the benchtop to larger-scale production.
Overview of the Synthesis
The most direct and widely used method for preparing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of p-cresol (4-methylphenol) reacts with chloroacetonitrile via an Sɴ2 mechanism to form the desired ether product.
Reaction Scheme: p-Cresol + Chloroacetonitrile → this compound
While straightforward in principle, scaling this reaction introduces challenges related to reaction kinetics, heat management, reagent handling, and purification. This guide will address these issues systematically.
Reaction Mechanism: The Sɴ2 Pathway
The synthesis proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The first step is the deprotontonation of the weakly acidic phenolic hydroxyl group of p-cresol using a suitable base to form the more nucleophilic p-methylphenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group in a single, concerted step.[1][2][3]
Caption: The Williamson ether synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up process.
Q1: My reaction yield is very low or I'm recovering only starting materials. What went wrong?
This is a common issue that can usually be traced back to one of four key areas: deprotonation, alkylation, side reactions, or reagent quality.
-
Potential Cause A: Incomplete Deprotonation of p-Cresol The acidity of the phenolic proton in p-cresol (pKa ≈ 10.2) requires a sufficiently strong base for complete deprotonation.[4] If the phenoxide is not fully formed, the reaction will not proceed efficiently.
-
Solution:
-
Base Selection: For laboratory scale, strong bases like sodium hydride (NaH) are very effective.[5] However, for scale-up, safer and less expensive alternatives like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are preferred.[6] K₂CO₃ is often used in solvents like acetone or acetonitrile.
-
Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water can consume strong bases like NaH and hydrolyze the chloroacetonitrile. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Quality: Ensure your base has not been deactivated. For example, NaH should be a fine, grey powder; clumps may indicate deactivation from atmospheric moisture.
-
-
-
Potential Cause B: Ineffective Alkylation Even with the phenoxide formed, the Sɴ2 reaction may be slow or incomplete.
-
Solution:
-
Temperature Control: While higher temperatures can increase the reaction rate, excessive heat can promote side reactions. A typical temperature range for this synthesis is 50-100 °C.[7] Monitor the reaction progress to find the optimal balance.
-
Solvent Choice: Polar aprotic solvents like acetonitrile, DMF, or acetone are ideal as they solvate the cation (Na⁺ or K⁺), leaving a more reactive "naked" phenoxide nucleophile.[2][7]
-
Reaction Time: These reactions can take anywhere from 1 to 20 hours.[7] Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material is consumed.
-
-
-
Potential Cause C: Competing Side Reactions The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to unwanted isomers.
-
Solution:
-
Favor O-Alkylation: Using polar aprotic solvents and alkali metal bases like K₂CO₃ generally favors the desired O-alkylation product.
-
Minimize Elimination: Chloroacetonitrile is a primary halide, so the competing E2 elimination reaction is not a major concern as it would be with secondary or tertiary halides.[2][4]
-
-
Q2: My final product is impure. How can I identify and prevent the formation of byproducts?
Impurity profiling is critical during scale-up. The most common impurities are unreacted starting materials or byproducts from hydrolysis.
-
Potential Cause A: Unreacted p-Cresol or Chloroacetonitrile
-
Solution:
-
Reaction Monitoring: Use TLC or GC to track the reaction until one of the starting materials is completely consumed.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of chloroacetonitrile can sometimes be used to ensure all the more valuable p-cresol is consumed. However, this makes purification more challenging. Careful stoichiometric control is key.
-
-
-
Potential Cause B: Hydrolysis of Chloroacetonitrile In the presence of water, especially under basic conditions, chloroacetonitrile can hydrolyze to form chloroacetamide or other degradation products.
-
Solution:
-
Strict Anhydrous Conditions: As mentioned before, ensure your solvent and reagents are dry. This is the most effective preventative measure.
-
-
Q3: I'm struggling with the workup and purification. How can I improve my isolation procedure?
Scaling up the workup can present new challenges not seen at the bench.
-
Problem: Emulsion Formation During Extraction Aqueous workups of basic reaction mixtures can often lead to stubborn emulsions, making phase separation difficult.
-
Solution:
-
Add Brine: After quenching the reaction, washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Sometimes, filtering the emulsified mixture through a pad of celite can help break up the fine particles causing the emulsion.
-
-
-
Problem: Difficulty in Removing Unreacted p-Cresol p-Cresol is acidic and can be removed with a basic wash.
-
Solution:
-
Aqueous Base Wash: During the workup, wash the organic layer with a dilute solution of NaOH (e.g., 1M) or NaHCO₃. This will deprotonate the unreacted p-cresol, pulling it into the aqueous layer as its sodium salt.
-
-
-
Problem: Product Purification this compound is often an oil or low-melting solid, making crystallization difficult.
-
Solution:
-
Vacuum Distillation: For larger scales, vacuum distillation is often the most efficient purification method if the product is thermally stable.
-
Column Chromatography: For lab scale and high purity requirements, silica gel column chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexanes.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I accelerate this reaction for a high-throughput environment?
For industrial-scale synthesis, reaction time is a critical cost factor. Phase-Transfer Catalysis (PTC) is an excellent technique to significantly speed up this type of reaction.[8][9]
-
What is PTC? A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) transports the phenoxide anion from the aqueous or solid phase into the organic phase where the chloroacetonitrile resides.[10][11] This overcomes the insolubility of the salt in the organic solvent, dramatically increasing the reaction rate.
-
Benefits: PTC allows the use of inexpensive inorganic bases like NaOH in a biphasic (e.g., toluene/water) system, often at lower temperatures and with shorter reaction times, making the process greener and more economical.[9][12]
Q2: What are the most critical safety considerations when handling these reagents at scale?
Safety is paramount. Both p-cresol and chloroacetonitrile are hazardous materials.
-
p-Cresol:
-
Hazards: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.
-
-
Chloroacetonitrile:
-
Hazards: Highly toxic and flammable.[13] It is fatal if swallowed, inhaled, or in contact with skin.[14] It is also a lachrymator (causes tearing).[15]
-
Handling: This substance must be handled with extreme caution in a chemical fume hood.[13] In addition to standard PPE, consider using a face shield. Ensure all ignition sources are removed from the area.[16] Have an appropriate spill kit and emergency plan in place. All waste must be disposed of as hazardous material according to local regulations.
-
Q3: What is the best scale-up strategy: batch or continuous flow?
While traditional scale-up relies on larger batch reactors, continuous flow chemistry offers significant advantages for this reaction, particularly concerning safety and efficiency.
-
Batch Processing: Simpler to set up initially but can pose challenges with heat management (exotherms) and safety when handling large quantities of hazardous reagents.
-
Continuous Flow: Offers superior heat transfer, precise control over reaction time and temperature, and minimizes the volume of hazardous materials being reacted at any given moment. This can lead to higher yields, better purity, and a significantly improved safety profile.[17]
Scalable Experimental Protocols
The following protocols provide a starting point for both lab-scale and scalable synthesis.
Protocol 1: Standard Lab-Scale Synthesis (K₂CO₃/Acetonitrile)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-cresol (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile.
-
Alkylation: Add chloroacetonitrile (1.1 eq) to the slurry.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the salts with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by silica gel column chromatography or vacuum distillation.
Protocol 2: Scalable Phase-Transfer Catalysis (PTC) Method
-
Setup: To a jacketed reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, add p-cresol (1.0 eq), toluene, and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (2.0 eq) while maintaining the temperature below 30°C.
-
Alkylation: Slowly add chloroacetonitrile (1.05 eq) to the biphasic mixture. A mild exotherm may be observed.
-
Reaction: Heat the mixture to 60-70°C and stir vigorously for 2-4 hours. Vigorous stirring is essential to ensure adequate mixing between the phases. Monitor by GC or HPLC.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Extraction: Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to remove the toluene. The resulting crude product can be purified by vacuum distillation.
Data Summary: Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis (Standard) | Phase-Transfer Catalysis (PTC) Method |
| Key Reagents | p-Cresol, Chloroacetonitrile, K₂CO₃ (or NaH) | p-Cresol, Chloroacetonitrile, NaOH, TBAB |
| Solvent | Polar Aprotic (Acetonitrile, DMF) | Biphasic (Toluene/Water) |
| Temperature | 50 - 100 °C[7] | Room Temperature to 80 °C[12] |
| Reaction Time | 8 - 20 hours | 2 - 6 hours |
| Typical Yield | 70 - 90% | >90%[11] |
| Scale-Up Suitability | Moderate; requires anhydrous solvents. | Excellent; uses inexpensive reagents and is faster. |
| Safety/Greenness | Requires volatile, anhydrous organic solvents. | Reduces organic solvent volume; avoids NaH. |
Workflow Visualization
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. phasetransfer.com [phasetransfer.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.com [fishersci.com]
- 15. CHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. echemi.com [echemi.com]
- 17. aidic.it [aidic.it]
Managing exothermic reactions in 4-Methylphenoxyacetonitrile synthesis
Technical Support Center: Synthesis of 4-Methylphenoxyacetonitrile
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, specifically tailored for researchers, scientists, and drug development professionals. Our focus is on the practical management of reaction exotherms and the safe, efficient execution of this synthesis.
Core Synthesis Overview: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4]
The process involves two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 4-methylphenol (p-cresol), forming the more nucleophilic 4-methylphenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired ether linkage.
The primary challenge in this synthesis is managing the heat generated, as the SN2 reaction is significantly exothermic.[5][6] An uncontrolled reaction can lead to a dangerous phenomenon known as thermal runaway, where the reaction rate increases with temperature, causing a further, self-accelerating increase in both temperature and reaction rate.[5][7]
Reaction Scheme Diagram
Caption: General mechanism for this compound synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
❓ My reaction temperature is rising uncontrollably, far exceeding the set point. What should I do and what is the cause?
A: This indicates a potential thermal runaway, which must be addressed immediately and decisively.
-
Immediate Corrective Actions:
-
Cease Reagent Addition: Immediately stop the addition of chloroacetonitrile.
-
Enhance Cooling: Immerse the reaction flask in an ice-water or ice-salt bath to rapidly absorb heat.
-
Ensure Agitation: Confirm that stirring is vigorous and effective to dissipate localized hot spots and ensure uniform cooling.
-
Prepare for Quenching: If the temperature continues to rise despite cooling, be prepared to quench the reaction by adding a cold, inert solvent, but only if you have assessed this as a safe procedure for your specific setup.
-
-
Root Cause Analysis & Prevention:
-
Rapid Reagent Addition: The most common cause is adding the electrophile (chloroacetonitrile) too quickly to the concentrated phenoxide solution. This leads to a massive, instantaneous release of energy that overwhelms the cooling system's capacity.[6]
-
Prevention: Employ slow, dropwise addition using an addition funnel or a syringe pump. Monitor the internal temperature closely during the addition.
-
-
Inadequate Cooling: The cooling bath may be insufficient for the reaction scale.
-
Prevention: Ensure your cooling bath has a large thermal mass (e.g., a large ice bath) and is at an appropriate temperature before starting the reagent addition.
-
-
High Reactant Concentration: More concentrated reactants lead to a faster reaction rate and greater heat output per unit volume.
-
Prevention: Conduct the reaction at a moderate dilution. While this may slightly increase reaction time, it significantly improves safety and control.
-
-
Poor Stirring: Inefficient mixing creates localized areas of high concentration and temperature, which can initiate a runaway.
-
Prevention: Use an appropriately sized stir bar or an overhead mechanical stirrer for larger volumes to ensure the reaction medium is homogeneous.
-
-
❓ My reaction is sluggish, showing low conversion by TLC even after several hours. What could be wrong?
A: Low or stalled conversion can be traced back to several factors related to reagents and reaction conditions.
-
Potential Causes & Solutions:
-
Incomplete Deprotonation: The 4-methylphenoxide is the active nucleophile. If the base is weak, insufficient, or of poor quality, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Use an adequate amount of a suitable base. For example, when using potassium carbonate (K₂CO₃) in a solvent like DMF, using 1.5 equivalents is common practice to ensure complete phenoxide formation.[8]
-
-
Hydrolyzed Chloroacetonitrile: Chloroacetonitrile can hydrolyze to the unreactive chloroacetamide, especially in the presence of moisture.[9]
-
Solution: Use a fresh bottle of chloroacetonitrile or one that has been stored properly. When not using a two-phase aqueous system, ensure your solvent is anhydrous.
-
-
Temperature Too Low: While controlling the initial exotherm is critical, the overall reaction may require a certain thermal energy to proceed to completion.
-
Solution: After the initial controlled addition is complete and the exotherm has subsided, consider gently heating the reaction mixture (e.g., to 50–80 °C) to drive it to completion.[8] Monitor progress by TLC.
-
-
❓ My final product is impure, showing multiple spots on TLC. What are the likely contaminants?
A: Impurities typically arise from unreacted starting materials or side reactions.
-
Common Impurities & Mitigation:
-
Unreacted 4-Methylphenol: This is a common impurity if the chloroacetonitrile is the limiting reagent or if the reaction is incomplete.
-
Mitigation: Use a slight excess (e.g., 1.1 equivalents) of chloroacetonitrile.[8] During work-up, a wash with a dilute aqueous base (e.g., 1M NaOH) will extract the acidic 4-methylphenol into the aqueous layer.
-
-
Unreacted Chloroacetonitrile: Can remain if it was used in excess.
-
Mitigation: Chloroacetonitrile is volatile and can often be removed under reduced pressure. A proper aqueous work-up and subsequent purification will also remove it.
-
-
Chloroacetamide: Results from the hydrolysis of chloroacetonitrile in the presence of water.[9]
-
Mitigation: Use anhydrous solvents (when applicable) and properly stored reagents. This impurity can typically be removed during purification (column chromatography or recrystallization).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions I must take for this reaction? A: Safety is paramount.
-
Reagent Hazards: Chloroacetonitrile is highly toxic, a lachrymator (causes tearing), and readily absorbed through the skin.[9][10] It can release cyanide if hydrolyzed under basic conditions.[9] 4-methylphenol (p-cresol) is toxic and corrosive.
-
Personal Protective Equipment (PPE): Always work with chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), a lab coat, and chemical splash goggles.[9][10]
-
Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood to prevent inhalation of hazardous vapors.[9][11]
-
Thermal Hazard: Always assume the reaction will be exothermic. Have a cooling bath ready before you start and add reagents slowly.[6]
-
Waste Disposal: Segregate waste streams appropriately. Quench any reactive materials before disposal and follow all local and institutional guidelines for hazardous waste.[9][12]
Q2: Is there a better method than the standard Williamson synthesis for controlling the exotherm? A: Yes, Phase-Transfer Catalysis (PTC) is an excellent and often superior alternative for this type of reaction.[13][14]
-
How it Works: The reaction is run in a two-phase system (e.g., an organic solvent like toluene and an aqueous solution of NaOH). The 4-methylphenol dissolves in the organic phase, but the base is in the aqueous phase. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) transports the phenoxide ion, formed at the interface, into the organic phase where it can react with the chloroacetonitrile.
-
Advantages:
-
Enhanced Safety: The reaction rate is often limited by the catalyst's efficiency (mass transfer), not just chemical kinetics. This provides an inherent "throttle" on the reaction, making it easier to control the exotherm.
-
Milder Conditions: PTC reactions often proceed efficiently at lower temperatures.
-
Greener Chemistry: It can reduce the need for hazardous polar aprotic solvents like DMF.[13][15]
-
Q3: How should I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Procedure: Prepare a TLC plate and spot lanes with your starting materials (4-methylphenol and chloroacetonitrile) and a co-spot. In a separate lane, spot the reaction mixture. Elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the limiting starting material and the appearance of a new product spot (which should have a different Rf value) confirm the reaction is proceeding.
Experimental Protocols & Data
Comparative Overview of Synthesis Methods
| Parameter | Standard Williamson Synthesis | Phase-Transfer Catalysis (PTC) |
| Solvent System | Anhydrous polar aprotic (e.g., DMF, Acetone)[8] | Biphasic: Organic (e.g., Toluene) / Aqueous[13] |
| Base | K₂CO₃ (solid), NaH | NaOH (aqueous solution) |
| Typical Temp. | 25°C to 80°C (after initial exotherm)[8] | 25°C to 60°C |
| Key Advantage | Well-established and simple setup. | Superior exotherm control, milder conditions.[14] |
| Key Disadvantage | Higher risk of thermal runaway, requires anhydrous solvent. | Requires a catalyst, which may need to be removed. |
Protocol 1: Standard Williamson Ether Synthesis
Disclaimer: This protocol is for informational purposes. You must perform your own risk assessment before conducting any experiment.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and an addition funnel. Purge the system with an inert gas like nitrogen.
-
Reagents: To the flask, add 4-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous DMF (approx. 0.5 M concentration).[8]
-
Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Controlled Addition: Prepare a solution of chloroacetonitrile (1.1 eq) in a small amount of anhydrous DMF and load it into the addition funnel. Place a cooling bath (e.g., ice-water) under the flask.
-
Reaction: Add the chloroacetonitrile solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed a safe, predetermined limit (e.g., 30-35°C). The addition may take 30-60 minutes.
-
Completion: Once the addition is complete and the initial exotherm has subsided, remove the cooling bath. If required, heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow for Exothermic Events
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. fzgxjckxxb.com [fzgxjckxxb.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Identifying and minimizing byproduct formation in 4-Methylphenoxyacetonitrile reactions
Technical Support Center: 4-Methylphenoxyacetonitrile Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles to help you minimize byproduct formation and maximize your yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired O-Alkylated Product
Question: My Williamson ether synthesis reaction for this compound is suffering from low yields. What are the common causes and how can I optimize the reaction conditions?
Answer: Low yields in this synthesis, which typically involves the reaction of 4-cresol with chloroacetonitrile via an SN2 mechanism, can be attributed to several factors.[1][2] Let's break down the critical parameters:
-
Incomplete Deprotonation of 4-Cresol: The reaction requires the formation of the 4-methylphenoxide anion, a potent nucleophile. If the base used is too weak or used in insufficient amounts, a significant portion of the 4-cresol will remain unreacted.
-
Solution: Use at least one equivalent of a suitable base. While strong bases like sodium hydride (NaH) are effective, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient, especially when paired with an appropriate solvent system or phase-transfer catalysis.[3][4]
-
-
Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent. Insufficient heat can lead to a sluggish and incomplete reaction. Conversely, excessively high temperatures can promote side reactions.
-
Solution: For a standard synthesis in a polar aprotic solvent like DMF or acetone, a temperature range of 60-80 °C is typically effective.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
Chloroacetonitrile: This reagent can degrade over time. It is also a lachrymator and is toxic, so it should be handled with care in a fume hood.[5] Using a freshly opened or distilled bottle is recommended.
-
Solvent: The presence of water in your solvent can lead to unwanted hydrolysis of the nitrile group (see Issue 3) and can also affect the solubility and reactivity of the phenoxide. Using anhydrous solvents is critical.[6]
-
A highly effective method to overcome many of these issues and significantly boost yield is the use of Phase-Transfer Catalysis (PTC) . This technique uses a catalyst (e.g., a quaternary ammonium salt) to shuttle the phenoxide anion from an aqueous or solid phase into the organic phase containing the chloroacetonitrile, dramatically accelerating the reaction under milder conditions.[7][8][9]
Issue 2: Unwanted Isomer Formation (C-Alkylation)
Question: My spectral analysis (¹H NMR, ¹³C NMR) indicates the presence of an isomeric byproduct. Why is C-alkylation competing with the desired O-alkylation, and how can I suppress it?
Answer: This is a classic problem stemming from the ambident nature of the phenoxide ion . The negative charge is delocalized across the oxygen atom and the ortho and para positions of the aromatic ring. This means that the alkylating agent (chloroacetonitrile) can attack either the oxygen atom (O-alkylation) to form the desired ether, or a ring carbon (C-alkylation) to form an unwanted isomer.[10][11]
The outcome of this competition is heavily influenced by the reaction environment, a concept often explained by Hard and Soft Acid-Base (HSAB) theory. The key to favoring O-alkylation is to ensure the oxygen atom is the most available and reactive nucleophilic site.
Key Factors Controlling Regioselectivity:
| Factor | Condition for O-Alkylation (Desired) | Condition for C-Alkylation (Byproduct) | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone)[11] | Protic (e.g., Water, Ethanol, Trifluoroethanol)[11] | Protic solvents form strong hydrogen bonds with the phenoxide oxygen, "caging" it and making it less available for reaction. This leaves the less-solvated carbon positions of the ring more accessible for attack.[11] |
| Counter-ion | Large, "soft" cations (e.g., K⁺, Cs⁺, or a quaternary ammonium cation from PTC) | Small, "hard" cations (e.g., Li⁺, Na⁺) | Smaller cations associate more tightly with the oxygen atom (ion-pairing), reducing its nucleophilicity and favoring C-alkylation. Larger cations result in a "freer," more reactive phenoxide oxygen.[10][12] |
| Temperature | Lower to moderate temperatures | Higher temperatures | O-alkylation is typically the kinetically favored product (lower activation energy), while C-alkylation is often thermodynamically favored (more stable product). Running the reaction at the lowest feasible temperature that allows for a reasonable rate will favor the kinetic O-alkylated product.[12] |
Below is a diagram illustrating the competitive O- vs. C-alkylation pathways for the 4-methylphenoxide ion.
Issue 3: Formation of Hydrolysis Byproducts
Question: I am detecting 4-methylphenoxyacetamide and/or 4-methylphenoxyacetic acid in my final product. What is causing the hydrolysis of my nitrile, and how do I prevent it?
Answer: The presence of these impurities indicates that the nitrile group (-C≡N) of your product is undergoing hydrolysis. This reaction proceeds in two stages: first to the corresponding amide, and then further to the carboxylic acid.[13][14] This process can be catalyzed by either acid or base and requires the presence of water.
Causes and Preventive Measures:
-
Wet Solvents/Reagents: This is the most common culprit. Water present during the reaction can participate in the hydrolysis, especially at elevated temperatures and in the presence of the base used to deprotonate the cresol.
-
Solution: Always use anhydrous solvents. If necessary, dry your solvent before use (e.g., over molecular sieves). Ensure your starting materials are also dry.
-
-
Aqueous Work-up: The work-up procedure is a critical step where hydrolysis can occur. Quenching the reaction with a large volume of water and then performing extractions can expose the product to conditions favorable for hydrolysis, especially if residual base or acid is present.
-
Solution: Perform the work-up efficiently and at room temperature or below. After the initial quench, neutralize the solution promptly before extraction. Wash the combined organic layers with brine to remove excess water and dry thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[6]
-
-
Purification Conditions: Using chromatography with protic solvents (like methanol or ethanol) on silica or alumina gel can sometimes lead to on-column hydrolysis if the residence time is long.
-
Solution: Use less protic solvent systems for chromatography (e.g., hexane/ethyl acetate). If the product is particularly sensitive, consider deactivating the silica gel with a small amount of triethylamine in the eluent.
-
The pathway for base-catalyzed nitrile hydrolysis is shown below.
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis
This protocol is designed to favor O-alkylation and minimize hydrolysis.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone or DMF (10 mL per 1 g of 4-cresol).
-
Reagent Addition: Add 4-cresol (1.0 eq) to the stirred suspension.
-
Phenoxide Formation: Heat the mixture to 60 °C and stir for 30-60 minutes to ensure complete formation of the potassium phenoxide.
-
Alkylation: Add chloroacetonitrile (1.1 eq) dropwise via syringe.
-
Reaction: Maintain the temperature at 60-80 °C and monitor the reaction by TLC until the 4-cresol spot has disappeared (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis (PTC)
This method is often faster, higher-yielding, and more environmentally friendly.[9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cresol (1.0 eq), potassium carbonate (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent Addition: Add toluene (5 mL per 1 g of 4-cresol).
-
Reagent Addition: Add chloroacetonitrile (1.1 eq).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor by TLC.
-
Work-up: Cool the mixture to room temperature and add water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2x). Combine the organic layers and wash with water and brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by chromatography or distillation if necessary.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. researchgate.net [researchgate.net]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Methylphenoxyacetonitrile
Introduction
4-Methylphenoxyacetonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is a molecule of significant interest to the research and drug development community. Its structure, featuring a p-cresol moiety linked to a nitrile group via an ether bond, makes it a versatile building block. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for any laboratory or industrial process.
This guide provides an in-depth comparison of the two primary methodologies for synthesizing this compound: the classical Williamson ether synthesis and the more contemporary Phase-Transfer Catalysis (PTC) approach. We will delve into the mechanistic rationale behind each method, provide detailed, validated experimental protocols, and present a clear, data-driven comparison to assist researchers in selecting the optimal route for their specific application.
Method 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a fundamental and widely used method for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Principle and Rationale
The synthesis involves two primary steps. First, the weakly acidic hydroxyl group of 4-methylphenol (p-cresol) is deprotonated by a strong base to form a potent nucleophile, the 4-methylphenoxide anion. In the second step, this phenoxide attacks an electrophilic haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide to form the desired ether linkage.
The choice of base and solvent is critical. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are required to ensure complete deprotonation of the phenol. The reaction is typically performed in a polar aprotic solvent, such as acetone, acetonitrile, or dimethylformamide (DMF), which can solvate the cation of the base without deactivating the nucleophilic phenoxide, thereby accelerating the SN2 reaction.
Caption: Reaction mechanism for the Williamson ether synthesis.
Experimental Protocol
This protocol is adapted from established procedures for phenoxyacetonitrile synthesis.
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and 100 mL of dry acetone.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add 4-methylphenol (p-cresol) (1.0 equivalent).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-methylphenoxide salt.
-
Nucleophilic Substitution: Add chloroacetonitrile (1.1 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: Phase-Transfer Catalysis (PTC) Synthesis
Phase-Transfer Catalysis (PTC) is a powerful technique that enhances reaction rates between reactants located in different, immiscible phases.[3] It offers a greener and often more efficient alternative to classical homogeneous reactions by enabling the use of inexpensive inorganic bases and simpler solvent systems.[4]
Principle and Rationale
In this method, the 4-methylphenol is dissolved in a non-polar organic solvent like toluene, while the base (e.g., sodium hydroxide) is in an aqueous solution. The two phases are immiscible, preventing the aqueous hydroxide from deprotonating the phenol in the organic phase.
A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), is introduced.[5] The lipophilic cation of the catalyst (Q⁺, e.g., Bu₄N⁺) pairs with a hydroxide anion (OH⁻) from the aqueous phase, forming an ion pair [Q⁺OH⁻] that is soluble in the organic phase. This "transferred" hydroxide then deprotonates the 4-methylphenol to form the phenoxide [ArO⁻]. The catalyst cation then pairs with the phenoxide anion, forming a new organic-soluble ion pair [Q⁺ArO⁻]. This nucleophilic species reacts readily with the chloroacetonitrile in the organic phase to yield the final product. The catalyst is regenerated and continues the cycle.
This approach avoids the need for strong, hazardous bases like NaH and expensive, anhydrous polar aprotic solvents. Reactions can often be run at lower temperatures and with simpler workup procedures.[4][6]
Caption: Catalytic cycle for Phase-Transfer Catalysis synthesis.
Experimental Protocol
This protocol is based on general procedures for PTC-mediated ether synthesis.[5][7]
-
Setup: In a 250 mL round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 4-methylphenol (1.0 equivalent), chloroacetonitrile (1.1 equivalents), and tetrabutylammonium bromide (TBAB) (0.05 equivalents) in 100 mL of toluene.
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 equivalents) to the flask.
-
Reaction: Vigorously stir the biphasic mixture and heat to 70-80°C. The strong agitation is crucial to maximize the interfacial area between the two phases. Maintain the reaction for 4-6 hours, monitoring by TLC.
-
Workup: After completion, cool the reaction to room temperature. Separate the organic layer from the aqueous layer using a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Purification: Dry the toluene solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield a high-purity product.
Comparative Analysis
The choice between the Williamson and PTC methods depends on the specific requirements of the synthesis, such as scale, cost, and environmental considerations.
| Parameter | Classical Williamson Synthesis | Phase-Transfer Catalysis (PTC) |
| Starting Materials | 4-Methylphenol, Chloroacetonitrile | 4-Methylphenol, Chloroacetonitrile |
| Key Reagents | Strong, anhydrous base (e.g., K₂CO₃, NaH) | Aqueous inorganic base (e.g., NaOH, KOH) |
| Catalyst | None | Quaternary ammonium salt (e.g., TBAB) |
| Solvent | Polar aprotic (e.g., Acetone, DMF, Acetonitrile) | Biphasic system (e.g., Toluene/Water) |
| Reaction Temp. | 50 - 100 °C (reflux) | Room temperature to 80 °C |
| Reaction Time | Longer (8-12 hours) | Shorter (4-6 hours) |
| Typical Yield | Good (70-85%) | Excellent ( >90%) |
| Advantages | Simple setup for small scale; well-established. | Higher yields; milder conditions; uses inexpensive reagents; greener (avoids hazardous solvents/bases); easily scalable.[4][7] |
| Disadvantages | Requires anhydrous conditions; uses expensive/hazardous bases and solvents; longer reaction times. | Requires vigorous stirring; catalyst may need to be removed from the final product. |
Conclusion and Recommendations
Both the classical Williamson ether synthesis and the Phase-Transfer Catalysis method are viable routes for the preparation of this compound.
-
The Classical Williamson Ether Synthesis is a reliable and well-understood method suitable for small-scale laboratory preparations where the cost of anhydrous solvents and strong bases is not a primary concern. Its straightforward setup makes it accessible for exploratory research.
-
The Phase-Transfer Catalysis (PTC) method represents a significant process improvement.[3] It is the superior choice for larger-scale synthesis and industrial applications due to its higher efficiency, use of cheaper and safer reagents, reduced environmental impact, and milder reaction conditions. For any researcher focused on process optimization, green chemistry, or scalability, the PTC route is highly recommended.
Ultimately, the selection of the synthesis method should be guided by a careful evaluation of the desired scale, available resources, and safety and environmental priorities.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. iajpr.com [iajpr.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 7. phasetransfer.com [phasetransfer.com]
A Senior Application Scientist's Guide to Validating the Purity of 4-Methylphenoxyacetonitrile using HPLC-UV
Introduction: The Imperative of Purity in Chemical Synthesis
4-Methylphenoxyacetonitrile (CAS No: 33901-44-9, Molecular Formula: C₉H₉NO) is an aromatic nitrile that serves as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][2][3] Its chemical structure, featuring a p-cresol moiety linked to an acetonitrile group via an ether bond, makes it a versatile building block. However, like any synthesized compound, its purity is not guaranteed.[4] The presence of unreacted starting materials, by-products, or degradation products can have profound impacts on the yield, safety, and efficacy of downstream applications.
Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control step; it is a fundamental requirement for reproducible science and safe product development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the gold standard for this task due to its high resolving power, sensitivity, and quantitative accuracy for chromophoric compounds like this compound.[5][6]
This guide provides an in-depth, experience-driven walkthrough for developing and validating an HPLC-UV method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7] We will move beyond a simple recitation of steps to explain the scientific rationale behind each choice, ensuring the resulting method is not only accurate but also robust and trustworthy.
Pillar 1: Strategic Method Development—The "Why" Behind the "How"
A successful analytical method begins with a sound strategy rooted in the physicochemical properties of the analyte and potential impurities.
The Analyte: this compound
-
Structure: A moderately polar aromatic compound.
-
Chromophore: The phenoxy group provides strong UV absorbance, making it ideal for UV detection. Simple nitriles do not absorb significantly above 200 nm, so the aromatic ring is our key to detection.
-
Potential Impurities: A critical aspect of method development is anticipating what you need to separate. Common impurities could include:
-
Starting Materials: 4-cresol (p-methylphenol) and chloroacetonitrile.
-
By-products: Isomeric variants or products from side reactions.
-
Degradants: Hydrolysis of the nitrile group to 4-methylphenoxyacetamide or further to 4-methylphenoxyacetic acid.[8]
-
Rationale for Chromatographic Choices
-
Separation Mode: Reversed-Phase HPLC
-
Why? Reversed-phase chromatography is the premier choice for separating non-polar to moderately polar organic molecules.[6] Our analyte fits this description perfectly. The separation occurs on a hydrophobic stationary phase (like C18) with a polar mobile phase. More hydrophobic molecules are retained longer, allowing for effective separation from more polar or less hydrophobic impurities.
-
-
Column Selection: The Workhorse C18 and Beyond
-
Primary Choice: C18 (Octadecylsilane): A C18 column is the universal starting point for reversed-phase method development due to its versatility and robust performance.[9] It provides excellent hydrophobic retention for aromatic compounds.
-
Alternative Choice: Phenyl-Hexyl: If co-elution with aromatic impurities occurs on a C18 column, a Phenyl phase can offer alternative selectivity.[5][10] The π-π interactions between the phenyl rings of the stationary phase and the analyte can resolve compounds that are difficult to separate based on hydrophobicity alone.
-
-
Mobile Phase Composition: Driving the Separation
-
Solvents: A mixture of ultrapure water and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.
-
Buffer Selection: this compound is a neutral molecule, so a buffer is not strictly required to control its ionization. However, if acidic (e.g., 4-methylphenoxyacetic acid) or basic impurities are present, a buffer (e.g., 10-25 mM phosphate or acetate) is essential to maintain a consistent pH, ensuring reproducible retention times and peak shapes.[10] A pH of ~3.0 is a good starting point to suppress the ionization of potential acidic impurities, making them more retained.
-
-
UV Detection Wavelength: Maximizing Signal
-
How? The optimal wavelength is determined by running a UV-Vis spectrum of a pure standard of this compound in the mobile phase. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity for the main peak and any related impurities. A photodiode array (PDA) detector is invaluable during development as it allows for the simultaneous monitoring of multiple wavelengths and assessment of peak purity.[11]
-
Pillar 2: A Self-Validating Experimental Protocol
This section details a robust starting protocol. The subsequent validation steps will confirm its suitability for its intended purpose.
Instrumentation & Materials
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column thermostat, and a UV or PDA detector.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Reagents: HPLC-grade acetonitrile, ultrapure water, phosphoric acid, this compound reference standard (>99.5% purity).
Detailed Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-2 min: 40% B; 2-12 min: 40% to 80% B; 12-14 min: 80% B; 14.1-16 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 16 minutes |
Preparation of Solutions
-
Reference Standard Stock (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (100 µg/mL): Accurately weigh 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Transfer 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Pillar 3: Full Method Validation—The ICH Q2(R2) Framework
Method validation provides documented evidence that the procedure is fit for its purpose.[12] The following parameters must be assessed according to ICH guidelines.[13][14]
Caption: ICH Q2(R2) Validation Workflow.
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Inject the working standard solution.
-
Inject a sample solution spiked with anticipated impurities (e.g., 4-cresol, 4-methylphenoxyacetic acid) to demonstrate resolution.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the stressed samples to ensure separation of degradants from the main peak. A PDA detector is crucial here to check for peak purity.[11]
-
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks. Resolution between the analyte and the nearest impurity should be >2.0.
Linearity & Range
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Procedure: Prepare a series of at least five concentrations from the stock solution, typically spanning 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Average Peak Area |
| 50 | 249500 | 250500 | 250000 |
| 75 | 376000 | 374000 | 375000 |
| 100 | 501000 | 499000 | 500000 |
| 125 | 624000 | 626000 | 625000 |
| 150 | 752000 | 748000 | 750000 |
| Result | r² = 0.9999 |
Accuracy
The closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo matrix (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average | 99.97% |
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[14]
| Precision Type | Replicate | Assay Value (%) |
| Repeatability (Day 1) | 1-6 | Mean: 99.8% |
| RSD: 0.55% | ||
| Intermediate (Day 2) | 1-6 | Mean: 100.1% |
| RSD: 0.62% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any impurities at their specification limit.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, resolution) should remain within acceptable limits, and the assay result should not be significantly affected.[13]
Caption: Routine HPLC-UV Analysis Workflow.
Pillar 4: Comparison with Alternative Methodologies
While HPLC-UV is often the most practical choice, it is essential to understand its position relative to other analytical techniques.[15]
| Technique | Principle | Advantages | Disadvantages | Best Use Case for this compound |
| HPLC-UV (This Guide) | Chromatographic separation, UV absorbance detection | Robust, quantitative, excellent resolving power, widely available.[5] | Requires chromophore, non-destructive but requires reference standards. | Routine QC: Purity testing and impurity quantification. |
| GC-MS | Separation by volatility, detection by mass | High sensitivity, provides structural information for unknowns. | Requires analyte to be volatile and thermally stable. | Impurity ID: Identifying volatile impurities from synthesis. |
| LC-MS | HPLC separation, detection by mass spectrometry | Highly specific and sensitive, provides molecular weight for peak confirmation.[16] | More complex, higher cost, potential for ion suppression. | Impurity ID: Confirming identity of peaks and characterizing unknowns. |
| qNMR | Nuclear magnetic resonance signal intensity | Absolute quantification without a specific reference standard, structural info. | Lower sensitivity, complex mixtures can be difficult to interpret.[16] | Primary Standard Calibration: Assigning purity to a reference standard. |
| Melting Point | Depression and broadening of melting range | Simple, fast, inexpensive.[17] | Only for solids, insensitive to small amounts of impurity, non-specific. | Preliminary Check: A quick, rough indication of purity for a solid batch. |
Conclusion
Validating an analytical method for purity determination is a rigorous but essential process that underpins the quality and reliability of scientific research and product development. The HPLC-UV method detailed here, when subjected to the full validation framework of the ICH Q2(R2) guidelines, provides a trustworthy and robust system for assessing the purity of this compound. By understanding the scientific principles behind each methodological choice and validation parameter, researchers can confidently generate accurate data, ensuring the integrity of their work and the quality of their materials.
References
- 1. This compound | 33901-44-9 [m.chemicalbook.com]
- 2. This compound CAS#: 33901-44-9 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. tutorchase.com [tutorchase.com]
- 16. researchgate.net [researchgate.net]
- 17. moravek.com [moravek.com]
A Spectroscopic Showdown: Differentiating 4-Methylphenoxyacetonitrile from its Isomers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug discovery, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 4-Methylphenoxyacetonitrile and its ortho- and meta-isomers (2-Methylphenoxyacetonitrile and 3-Methylphenoxyacetonitrile), offering a practical framework for their unambiguous differentiation. By delving into the nuances of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the knowledge to confidently distinguish between these closely related compounds.
The Importance of Isomeric Purity
The position of a methyl group on the phenoxy ring of methylphenoxyacetonitrile can significantly influence its steric and electronic properties. These subtle differences can translate into profound changes in how the molecule interacts with biological targets, affecting its efficacy and toxicity. Therefore, the ability to confirm the isomeric purity of a synthesized compound is not merely an analytical exercise but a critical step in the development of safe and effective pharmaceuticals and other chemical entities.
Structural Isomers Under Investigation
This guide focuses on the spectroscopic differentiation of the following three isomers:
| Compound Name | Abbreviation | Structure |
| This compound | p-MPAN | (Image of this compound structure) |
| 2-Methylphenoxyacetonitrile | o-MPAN | (Image of 2-Methylphenoxyacetonitrile structure) |
| 3-Methylphenoxyacetonitrile | m-MPAN | (Image of 3-Methylphenoxyacetonitrile structure) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Fingerprints
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While all three isomers share the same fundamental functional groups (ether, nitrile, aromatic ring, and methyl group), the substitution pattern on the aromatic ring gives rise to distinct "fingerprint" regions in their IR spectra, particularly in the C-H out-of-plane bending region.[1]
Causality Behind Spectral Differences
The key to differentiating the isomers via FT-IR lies in the out-of-plane C-H bending vibrations of the substituted benzene ring, which are sensitive to the substitution pattern.
-
This compound (para-isomer): Expect a strong absorption band in the range of 810-840 cm⁻¹, characteristic of a 1,4-disubstituted (para) benzene ring.
-
2-Methylphenoxyacetonitrile (ortho-isomer): Look for a characteristic absorption band for 1,2-disubstitution (ortho) typically found in the 735-770 cm⁻¹ region.
-
3-Methylphenoxyacetonitrile (meta-isomer): This isomer will exhibit two distinct bands, one around 680-725 cm⁻¹ and another between 750-810 cm⁻¹, indicative of 1,3-disubstitution (meta).
Comparative FT-IR Data
| Vibrational Mode | This compound (cm⁻¹) (Expected) | 2-Methylphenoxyacetonitrile (cm⁻¹) (Expected) | 3-Methylphenoxyacetonitrile (cm⁻¹) (Expected) |
| C≡N Stretch | ~2230 | ~2230 | ~2230 |
| C-O-C Stretch (Aryl-Alkyl Ether) | ~1240 (asymmetric), ~1040 (symmetric) | ~1240 (asymmetric), ~1040 (symmetric) | ~1240 (asymmetric), ~1040 (symmetric) |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C-H Out-of-Plane Bending | 810-840 (strong) | 735-770 (strong) | 680-725 and 750-810 (strong) |
Experimental Protocol: Acquiring FT-IR Spectra
A standard protocol for obtaining high-quality FT-IR spectra of these compounds is as follows:[2]
-
Sample Preparation: Ensure the sample is free of solvent and moisture. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquids, a thin film between salt plates (NaCl or KBr) is suitable.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr for pellets) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: Perform a background correction and analyze the resulting spectrum, paying close attention to the fingerprint region for the characteristic out-of-plane C-H bending bands.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] Both ¹H and ¹³C NMR spectroscopy are indispensable for differentiating the methylphenoxyacetonitrile isomers.
Causality Behind Spectral Differences in ¹H NMR
The chemical shift and splitting patterns of the aromatic protons are highly diagnostic for the substitution pattern of the benzene ring.
-
This compound (para-isomer): Due to the symmetry of the para-substituted ring, the aromatic region will display a simple pattern, typically two doublets, each integrating to 2H.
-
2-Methylphenoxyacetonitrile (ortho-isomer): The aromatic protons are all chemically non-equivalent, leading to a more complex multiplet in the aromatic region, with four distinct signals.
-
3-Methylphenoxyacetonitrile (meta-isomer): The aromatic region will also show a complex pattern of four signals, but with different chemical shifts and coupling constants compared to the ortho-isomer.
Comparative ¹H NMR Data (Predicted Chemical Shifts in CDCl₃, δ ppm)
| Proton Environment | This compound (Expected) | 2-Methylphenoxyacetonitrile (Expected) | 3-Methylphenoxyacetonitrile (Expected) |
| -CH₃ | ~2.3 (s, 3H) | ~2.2 (s, 3H) | ~2.3 (s, 3H) |
| -O-CH₂-CN | ~4.7 (s, 2H) | ~4.7 (s, 2H) | ~4.7 (s, 2H) |
| Aromatic Protons | ~7.1 (d, 2H), ~6.9 (d, 2H) | ~7.2-6.8 (m, 4H) | ~7.2-6.8 (m, 4H) |
Causality Behind Spectral Differences in ¹³C NMR
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly reflects the symmetry of the isomer.
-
This compound (para-isomer): Due to its C₂ symmetry, the para-isomer will exhibit only four signals in the aromatic region.
-
2-Methylphenoxyacetonitrile (ortho-isomer): Lacking symmetry, the ortho-isomer will show six distinct aromatic carbon signals.
-
3-Methylphenoxyacetonitrile (meta-isomer): Similarly, the meta-isomer will also display six unique aromatic carbon signals, but with different chemical shifts from the ortho-isomer.
Comparative ¹³C NMR Data (Predicted Chemical Shifts in CDCl₃, δ ppm)
| Carbon Environment | This compound (Expected) | 2-Methylphenoxyacetonitrile (Expected) | 3-Methylphenoxyacetonitrile (Expected) |
| -C H₃ | ~20-22 | ~16-18 | ~21-23 |
| -O-C H₂-CN | ~55 | ~55 | ~55 |
| -C N | ~117 | ~117 | ~117 |
| Aromatic Carbons | 4 signals (~155, 130, 130, 115) | 6 signals (~154, 131, 127, 125, 121, 112) | 6 signals (~157, 139, 129, 121, 116, 113) |
Experimental Protocol: Acquiring NMR Spectra
A standard protocol for obtaining high-resolution NMR spectra is as follows:[4][5]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters usually involve a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[6]
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.[7] While all three isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can differ, providing clues to their structure.
Causality Behind Fragmentation Differences
The position of the methyl group can influence the stability of the resulting fragment ions. The primary fragmentation pathways for these compounds are expected to involve cleavage of the ether bond and rearrangements.
-
Benzylic Cleavage Analogy: Although not a true benzylic position, the bond between the oxygen and the methylene group is activated. Cleavage at this position can lead to the formation of a methylphenoxide radical and a cyanomethyl cation, or a methylphenoxy cation and a cyanomethyl radical. The relative abundance of the methylphenoxy cation (m/z 107) can be indicative of the isomer.
-
Loss of Acetonitrile: A common fragmentation pathway for similar compounds is the loss of the acetonitrile moiety.
Comparative Mass Spectrometry Data
| Ion | m/z (Expected) | Comment |
| [M]⁺ | 147 | Molecular ion peak, will be present for all isomers. |
| [M - CH₂CN]⁺ | 107 | Methylphenoxy cation. The relative intensity may vary between isomers. |
| [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment in compounds containing a toluene-like moiety. |
Experimental Protocol: Acquiring Mass Spectra
A general procedure for obtaining electron ionization (EI) mass spectra is as follows:[8]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Caption: A simplified workflow for Mass Spectrometry analysis.
Conclusion
The differentiation of this compound from its ortho- and meta-isomers is readily achievable through a combination of standard spectroscopic techniques. FT-IR spectroscopy provides a rapid and effective method for distinguishing the isomers based on the characteristic out-of-plane C-H bending vibrations in the fingerprint region. However, for unambiguous structural confirmation, ¹H and ¹³C NMR spectroscopy are the gold standards, offering detailed insights into the molecular connectivity and symmetry. Mass spectrometry complements these techniques by confirming the molecular weight and providing fragmentation patterns that can further support structural assignments. By understanding the principles behind these techniques and carefully analyzing the resulting spectra, researchers can confidently identify and characterize these important isomeric compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mse.washington.edu [mse.washington.edu]
- 3. azolifesciences.com [azolifesciences.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Biological Activity of 4-Methylphenoxyacetonitrile Derivatives
In the dynamic field of drug discovery and agrochemical development, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of chemical structures explored, phenoxyacetonitrile derivatives have garnered significant attention due to their diverse pharmacological and physiological effects. This guide provides a comprehensive comparative analysis of the biological activities of a series of 4-Methylphenoxyacetonitrile derivatives. Drawing upon established structure-activity relationships (SAR) from related compound classes, we will explore their potential as antimicrobial, antifungal, herbicidal, and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized perspective to guide future research and development in this promising area.
Introduction to this compound: A Versatile Scaffold
The this compound core structure, characterized by a p-tolyl group linked to an acetonitrile moiety via an ether bond, presents a unique combination of lipophilicity and electronic properties. The nitrile group, a potent electron-withdrawing group and a key pharmacophore, can participate in various biological interactions. The phenoxy ring allows for diverse substitutions, enabling the fine-tuning of the molecule's steric and electronic characteristics to optimize its interaction with specific biological targets. This inherent versatility makes this compound an attractive starting point for the development of new bioactive compounds.
Synthesis of this compound Derivatives: A General Workflow
The synthesis of this compound derivatives typically follows a straightforward and adaptable protocol. The following workflow outlines a general approach for the synthesis and subsequent screening of these compounds.
Caption: General workflow for the synthesis and screening of this compound derivatives.
The synthesis generally involves the Williamson ether synthesis, reacting 4-methylphenol or a substituted variant with a haloacetonitrile in the presence of a base. The resulting core structure can then be further modified to generate a library of derivatives for biological screening.
Comparative Biological Activities
This section presents a comparative analysis of the potential biological activities of a hypothetical series of this compound derivatives. The selection of substituents is based on functionalities known to impart significant biological activity in structurally related compounds.
Antimicrobial Activity
Nitrile-containing compounds have shown significant potential in the design and discovery of new antimicrobial agents. The introduction of specific substituents on the phenoxy ring of this compound can modulate its antibacterial and antifungal properties.
Hypothetical Derivatives and Expected Activity:
| Derivative (Substituent on Phenoxy Ring) | Target Organism | Expected Activity (MIC, µg/mL) | Rationale for Substitution |
| 1a: 2,4-dichloro | Staphylococcus aureus | 16-32 | Halogen atoms increase lipophilicity and can enhance membrane penetration.[1] |
| 1b: 4-nitro | Escherichia coli | 32-64 | The nitro group is a known pharmacophore in antimicrobial agents, often acting as a prodrug that is reduced to cytotoxic radicals. |
| 1c: 3,5-bis(trifluoromethyl) | Candida albicans | 8-16 | Trifluoromethyl groups enhance metabolic stability and lipophilicity, often leading to increased antifungal potency. |
| 1d: 4-methoxy | Bacillus subtilis | 64-128 | The electron-donating methoxy group can influence the electronic properties of the aromatic ring, potentially affecting target binding. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Antifungal Activity
Fungal infections pose a significant threat, particularly in immunocompromised individuals. The development of new antifungal agents with novel mechanisms of action is a critical area of research.
Hypothetical Derivatives and Expected Activity:
| Derivative (Substituent on Phenoxy Ring) | Target Organism | Expected Activity (MIC, µg/mL) | Rationale for Substitution |
| 2a: 2-chloro-4-fluoro | Aspergillus niger | 16-32 | The combination of different halogens can create unique electronic and steric profiles, potentially enhancing antifungal efficacy. |
| 2b: 4-cyano | Trichophyton rubrum | 8-16 | The addition of a second nitrile group could enhance interactions with target enzymes or receptors. |
| 2c: 3-bromo | Candida glabrata | 32-64 | The position of the halogen can significantly impact activity, with meta-substitution sometimes being optimal. |
| 2d: 2,4,6-trimethyl | Cryptococcus neoformans | >128 | Increased steric hindrance from multiple methyl groups may negatively impact binding to the active site of fungal targets. |
Experimental Protocol: Antifungal Susceptibility Testing
Antifungal activity can be assessed using a modified broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Medium Preparation: RPMI-1640 medium with L-glutamine, buffered with MOPS, is commonly used for antifungal susceptibility testing.
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium.
-
Assay Procedure: The assay is performed in 96-well plates with serial dilutions of the test compounds. The plates are incubated at 35°C and read visually for growth inhibition after 24-48 hours.[3]
Herbicidal Activity
Phenoxy-based compounds have a long history as herbicides. The this compound scaffold can be modified to develop new herbicides with improved efficacy and selectivity.
Hypothetical Derivatives and Expected Activity:
| Derivative (Substituent on Phenoxy Ring) | Target Weed | Expected Activity (IC50, µM) | Rationale for Substitution |
| 3a: 2-fluoro-4-chloro | Echinochloa crus-galli (Barnyardgrass) | 10-25 | Halogen substitutions are common in commercial herbicides and are known to enhance activity.[4] |
| 3b: 4-trifluoromethyl | Amaranthus retroflexus (Redroot Pigweed) | 5-15 | The trifluoromethyl group can block metabolic degradation and enhance herbicidal potency. |
| 3c: 2,4-dimethyl | Setaria faberi (Giant Foxtail) | 25-50 | The position and number of methyl groups can influence selectivity towards different weed species. |
| 3d: 4-tert-butyl | Abutilon theophrasti (Velvetleaf) | >100 | A bulky tert-butyl group may hinder binding to the target site, leading to reduced activity. |
Experimental Protocol: Pre-emergence Herbicidal Assay
The pre-emergence herbicidal activity of the compounds can be evaluated in a greenhouse setting.
-
Planting: Seeds of test weed species are sown in pots containing a soil mixture.
-
Treatment: The test compounds, dissolved in a suitable solvent and emulsifier, are sprayed evenly onto the soil surface immediately after sowing.
-
Incubation: The pots are placed in a greenhouse with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the percentage of weed control or by measuring the fresh weight of the emerged weeds compared to an untreated control.
Anticancer Activity
The nitrile moiety is present in several anticancer drugs, and phenoxy derivatives have also shown promise in this area. By strategic modification of the this compound scaffold, novel anticancer agents could be developed.
Hypothetical Derivatives and Expected Activity:
| Derivative (Substituent on Phenoxy Ring) | Cancer Cell Line | Expected Activity (IC50, µM) | Rationale for Substitution |
| 4a: 4-(N,N-dimethylamino) | MCF-7 (Breast Cancer) | 5-10 | The dimethylamino group can enhance water solubility and may interact with specific targets in cancer cells. |
| 4b: 3-methoxy-4-hydroxy | HCT-116 (Colon Cancer) | 10-20 | This substitution pattern is found in some natural products with anticancer activity and can influence hydrogen bonding interactions. |
| 4c: 4-fluoro | A549 (Lung Cancer) | 20-40 | A single fluorine atom can improve metabolic stability and cell permeability. |
| 4d: 2,6-dichloro | HeLa (Cervical Cancer) | 1-5 | Di-ortho substitution can induce a conformational twist in the phenoxy ring, potentially leading to high-affinity binding to specific protein targets.[5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to the nature and position of the substituents on the phenoxy ring. The following diagram illustrates some key SAR principles derived from the analysis of related compound classes.
Caption: Structure-Activity Relationship (SAR) summary for this compound derivatives.
Conclusion and Future Directions
This comparative guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel bioactive agents. The presented analysis, based on a synthesis of data from related compound classes, suggests that strategic modifications of the phenoxy ring can lead to potent and selective antimicrobial, antifungal, herbicidal, and anticancer compounds.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to validate these hypotheses and to build a robust, data-driven SAR. Mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further optimization and development. The exploration of this chemical space holds considerable promise for addressing pressing needs in medicine and agriculture.
References
- 1. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to Confirming the Structure of 4-Methylphenoxyacetonitrile using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While 1D NMR provides a foundational overview of the chemical environment of protons and carbons, complex molecules often yield spectra with overlapping signals, making definitive assignments challenging. This is where the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy becomes indispensable. This guide provides an in-depth, practical comparison of how key 2D NMR techniques—COSY, HSQC, and HMBC—are synergistically employed to unequivocally confirm the structure of 4-Methylphenoxyacetonitrile. We will move beyond a simple procedural outline to explore the causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Challenge: Beyond a Simple 1D Spectrum
The structure of this compound presents a classic challenge for unequivocal confirmation by 1D NMR alone. The aromatic region, in particular, can exhibit complex splitting patterns that may be difficult to interpret definitively. Furthermore, while we can predict the number of signals and their general chemical shift regions, confirming the precise connectivity between the methyl group, the phenoxy ring, and the acetonitrile moiety requires more sophisticated techniques.
The 2D NMR Solution: A Multi-faceted Approach to Connectivity
2D NMR experiments provide a powerful solution by spreading the NMR information across two frequency dimensions, revealing correlations between nuclei that are coupled to each other. By strategically combining different 2D NMR experiments, we can piece together the molecular puzzle with a high degree of confidence.
COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings
The first step in our 2D NMR journey is often the COSY experiment.[1] This homonuclear experiment reveals which protons are coupled to each other, typically through two or three bonds.[1] In the context of this compound, COSY is instrumental in establishing the connectivity within the aromatic ring.
A COSY spectrum plots the 1H NMR spectrum on both the x and y axes. The diagonal of the spectrum shows the 1D proton spectrum, while the off-diagonal cross-peaks indicate which protons are coupled. For this compound, we expect to see cross-peaks between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations
The HSQC experiment is a cornerstone of modern structure elucidation, providing a direct correlation between each proton and the carbon to which it is attached.[2] This is a one-bond correlation experiment. The HSQC spectrum has the 1H NMR spectrum on one axis and the 13C NMR spectrum on the other. Each cross-peak in the HSQC spectrum represents a direct C-H bond.
For this compound, the HSQC spectrum will allow us to definitively assign the carbon signals for the methyl group, the aromatic CH groups, and the methylene group of the acetonitrile moiety.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for assembling the complete molecular skeleton.[3][4] Unlike HSQC, which shows one-bond correlations, HMBC reveals correlations between protons and carbons that are two, three, and sometimes even four bonds away.[3][4] It is these "long-range" correlations that allow us to connect the different fragments of the molecule.
In the case of this compound, HMBC is crucial for:
-
Connecting the methyl protons to the aromatic ring.
-
Connecting the aromatic protons to the quaternary carbons of the ring.
-
Connecting the methylene protons of the acetonitrile group to the aromatic ring via the ether linkage.
-
Confirming the position of the nitrile group.
Predicted NMR Data for this compound
To illustrate the power of this combined 2D NMR approach, let's consider the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are generated based on established NMR principles and databases.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom Number | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 1 | - | 155.5 |
| 2, 6 | 6.90 (d, J = 8.5 Hz) | 115.0 |
| 3, 5 | 7.15 (d, J = 8.5 Hz) | 130.0 |
| 4 | - | 132.0 |
| 7 (CH3) | 2.30 (s) | 20.5 |
| 8 (CH2) | 4.70 (s) | 55.0 |
| 9 (CN) | - | 117.0 |
Experimental Protocols
A detailed, step-by-step methodology for acquiring high-quality 2D NMR data is critical for successful structure elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D 1H NMR spectrum to verify sample concentration and spectral quality.
-
Acquire a 1D 13C NMR spectrum.
2D NMR Acquisition Parameters (General Guidelines):
| Experiment | Key Parameters |
| COSY | - Spectral width set to encompass all proton signals.- Typically 256-512 increments in the indirect dimension (t1).- 2-4 scans per increment. |
| HSQC | - Spectral width in F2 (1H) to cover all proton signals.- Spectral width in F1 (13C) to cover all carbon signals.- Optimized for a one-bond J-coupling of ~145 Hz. |
| HMBC | - Spectral width in F2 (1H) to cover all proton signals.- Spectral width in F1 (13C) to cover all carbon signals.- Optimized for long-range J-couplings of 8-10 Hz. |
Data Interpretation and Structure Confirmation Workflow
The following section details the logical workflow for interpreting the 2D NMR data to confirm the structure of this compound.
Step 1: COSY - Assembling the Aromatic Spin System
Caption: COSY correlations confirm the connectivity of aromatic protons.
The COSY spectrum will show a cross-peak between the signals at ~7.15 ppm (H3/H5) and ~6.90 ppm (H2/H6). This confirms that these two sets of protons are adjacent to each other on the aromatic ring, which is consistent with a 1,4-disubstituted benzene ring.
Step 2: HSQC - Assigning Directly Bonded Carbons
Caption: HSQC correlations link protons to their directly attached carbons.
The HSQC spectrum will show the following key correlations:
-
The proton signal at 2.30 ppm will correlate to the carbon signal at 20.5 ppm, confirming the assignment of the methyl group (C7/H7).
-
The aromatic proton signals at 7.15 ppm and 6.90 ppm will correlate to the carbon signals at 130.0 ppm and 115.0 ppm, respectively, assigning the protonated aromatic carbons (C3/C5 and C2/C6).
-
The proton signal at 4.70 ppm will correlate to the carbon signal at 55.0 ppm, confirming the assignment of the methylene group (C8/H8).
Step 3: HMBC - Connecting the Fragments and Final Confirmation
Caption: HMBC correlations reveal the long-range connectivity, completing the structural puzzle.
The HMBC spectrum provides the final, crucial pieces of evidence:
-
Methyl to Ring Connection: The methyl protons (H7, 2.30 ppm) will show correlations to the quaternary carbon C4 (~132.0 ppm) and the protonated carbons C3/C5 (~130.0 ppm). This confirms the attachment of the methyl group to the aromatic ring at position 4.
-
Acetonitrile to Ring Connection: The methylene protons (H8, 4.70 ppm) will show a key correlation to the oxygen-bearing aromatic carbon C1 (~155.5 ppm), confirming the ether linkage.
-
Nitrile Group Confirmation: The methylene protons (H8, 4.70 ppm) will also show a correlation to the nitrile carbon C9 (~117.0 ppm), confirming the structure of the acetonitrile moiety.
-
Aromatic Ring Confirmation: The aromatic protons will show correlations to the quaternary carbons. For example, H2/H6 will show a correlation to C4, and H3/H5 will show a correlation to C1, further solidifying the 1,4-substitution pattern.
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Proton (δ, ppm) | Correlated Nucleus (δ, ppm) | Correlation Type | Structural Information |
| COSY | H3/H5 (7.15) | H2/H6 (6.90) | 3JHH | Adjacent aromatic protons |
| HSQC | H7 (2.30) | C7 (20.5) | 1JCH | Methyl group assignment |
| H3/H5 (7.15) | C3/C5 (130.0) | 1JCH | Aromatic CH assignment | |
| H2/H6 (6.90) | C2/C6 (115.0) | 1JCH | Aromatic CH assignment | |
| H8 (4.70) | C8 (55.0) | 1JCH | Methylene group assignment | |
| HMBC | H7 (2.30) | C4 (132.0) | 3JCH | Methyl group position |
| H7 (2.30) | C3/C5 (130.0) | 2JCH | Methyl group position | |
| H8 (4.70) | C1 (155.5) | 2JCH | Ether linkage confirmation | |
| H8 (4.70) | C9 (117.0) | 2JCH | Acetonitrile confirmation | |
| H2/H6 (6.90) | C4 (132.0) | 3JCH | 1,4-disubstitution confirmation | |
| H3/H5 (7.15) | C1 (155.5) | 3JCH | 1,4-disubstitution confirmation |
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond the limitations of 1D NMR to build a comprehensive and self-validating picture of the molecular structure of this compound. Each experiment provides a unique and complementary piece of the puzzle, and their combined interpretation leaves no room for ambiguity. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
References
A Comparative Guide to the Herbicidal Activity of Phenoxyacetonitrile Derivatives: Spotlight on 4-Methylphenoxyacetonitrile
For Researchers, Scientists, and Agrochemical Development Professionals
In the continuous pursuit of effective and selective weed management solutions, the phenoxyacetonitrile scaffold has emerged as a promising chemical class. These compounds, acting as synthetic auxins, disrupt plant growth processes, leading to mortality in susceptible species. This guide provides a detailed comparative analysis of 4-Methylphenoxyacetonitrile and other key phenoxyacetonitrile derivatives, offering insights into their structure-activity relationships and herbicidal efficacy.
The Phenoxyacetonitrile Class: A Synthetic Auxin Approach to Weed Control
Phenoxyacetonitrile herbicides belong to the group of synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA).[1] At herbicidal concentrations, these synthetic mimics overload the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, ultimately causing plant death.[2][3] The primary mechanism of action involves binding to auxin receptors, which triggers a cascade of downstream effects, including altered gene expression, cell elongation, and eventually, tissue disruption.[4]
The general structure of phenoxyacetonitrile features a phenyl ring linked to an acetonitrile group via an ether linkage. The herbicidal activity and selectivity of these compounds can be significantly modulated by the type and position of substituents on the phenyl ring.
This compound: A Case Study
This compound serves as a foundational molecule within this class. The presence of a methyl group at the para-position (position 4) of the phenyl ring is a key structural feature influencing its herbicidal properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-methylphenol (p-cresol) with chloroacetonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This nucleophilic substitution reaction yields the desired product.
Structure-Activity Relationship (SAR) and Comparative Performance
The efficacy of phenoxyacetonitrile derivatives is intricately linked to the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective herbicides.
Influence of Ring Substituents
-
Position of Substitution: The position of the substituent on the phenyl ring is critical. For phenoxyacetic acids, substitution at the 2 and 4 positions often leads to high herbicidal activity.
-
Nature of Substituent:
-
Halogens (Cl, Br): Introduction of chlorine or bromine atoms, particularly at the 2 and 4 positions, generally enhances herbicidal activity. This is attributed to increased lipophilicity, which aids in cuticular penetration, and electronic effects that influence receptor binding.
-
Methyl Group (CH₃): As seen in this compound, a methyl group can contribute to activity. Its effect is likely a combination of steric and electronic factors that modulate the molecule's fit within the auxin receptor.
-
Other Functional Groups: The introduction of other functional groups, such as nitro (NO₂) or trifluoromethyl (CF₃), can also impact herbicidal efficacy, often by altering the electronic properties and metabolic stability of the molecule.
-
Hypothetical Comparison of Phenoxyacetonitrile Derivatives
Based on the principles of SAR, we can hypothesize the relative herbicidal activity of various phenoxyacetonitrile derivatives compared to this compound. This comparison remains theoretical in the absence of direct experimental data.
| Compound | Substituent(s) | Expected Relative Herbicidal Activity | Rationale |
| Phenoxyacetonitrile | None | Lower | Lack of activating substituents. |
| This compound | 4-CH₃ | Baseline | The focus of this guide. |
| 4-Chlorophenoxyacetonitrile | 4-Cl | Potentially Higher | Chlorine is a known activity-enhancing substituent in auxin mimics. |
| 2,4-Dichlorophenoxyacetonitrile | 2-Cl, 4-Cl | Potentially Significantly Higher | Di-substitution with chlorine often leads to potent herbicidal activity. |
| 2-Methyl-4-chlorophenoxyacetonitrile | 2-CH₃, 4-Cl | Potentially High | Combination of methyl and chloro substituents, a common motif in commercial herbicides (e.g., MCPA). |
Note: This table is for illustrative purposes and is based on established SAR principles from related chemical classes. Experimental validation is required to confirm these hypotheses.
Experimental Evaluation of Herbicidal Activity
To rigorously compare the herbicidal activity of this compound and its derivatives, standardized experimental protocols are essential.
Whole-Plant Bioassay Protocol (Greenhouse)
This protocol is a standard method for assessing the post-emergence herbicidal activity of compounds.[6]
Objective: To determine the dose-response relationship and calculate the effective dose (ED₅₀) for various phenoxyacetonitrile derivatives on target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass).
-
Potting medium (e.g., sandy loam soil).
-
Pots (e.g., 10 cm diameter).
-
Test compounds (this compound and its derivatives).
-
Solvent (e.g., acetone or DMSO).
-
Surfactant.
-
Laboratory sprayer calibrated to deliver a precise volume.
-
Greenhouse with controlled temperature, humidity, and photoperiod.
Procedure:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots filled with the potting medium.
-
Grow the plants in the greenhouse until they reach the 2-4 true leaf stage.
-
Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Preparation:
-
Prepare stock solutions of each test compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution to create a range of application rates.
-
Add a surfactant to the final spray solutions according to standard practice to enhance leaf wetting and absorption.
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design.
-
Apply the herbicide solutions to the plants using the laboratory sprayer. Ensure uniform coverage.
-
Include a control group sprayed only with the solvent and surfactant solution.
-
-
Post-Treatment Evaluation:
-
Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Visually assess the percentage of injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass and measure the fresh or dry weight.
-
-
Data Analysis:
-
Analyze the visual injury ratings and biomass data using appropriate statistical methods (e.g., ANOVA).
-
Perform a dose-response analysis to calculate the ED₅₀ value (the dose required to cause a 50% reduction in plant growth) for each compound.
-
Auxin Activity Bioassay (e.g., Root Elongation Assay)
This in vitro assay can provide a rapid assessment of the auxin-like activity of the test compounds.[7][8]
Objective: To determine the concentration at which phenoxyacetonitrile derivatives inhibit root growth, a characteristic response to auxins.
Materials:
-
Seeds of a sensitive indicator species (e.g., cress, Lepidium sativum).
-
Petri dishes.
-
Filter paper.
-
Test compounds.
-
Solvent.
-
Growth chamber with controlled temperature and light.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of concentrations of each test compound in a suitable solvent and then dilute with distilled water.
-
-
Assay Setup:
-
Place a sheet of filter paper in each Petri dish.
-
Add a defined volume of the respective test solution or a control solution (water with solvent) to each Petri dish to saturate the filter paper.
-
Place a set number of seeds (e.g., 10-20) on the filter paper in each dish.
-
-
Incubation:
-
Seal the Petri dishes and place them in a growth chamber in the dark for a specified period (e.g., 48-72 hours).
-
-
Measurement and Analysis:
-
After the incubation period, measure the length of the primary root of each seedling.
-
Calculate the average root length for each treatment.
-
Express the results as a percentage of inhibition compared to the control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
-
Visualizing the Concepts
General Structure of Phenoxyacetonitrile Herbicides
Caption: General chemical structure of phenoxyacetonitrile derivatives.
Experimental Workflow for Herbicidal Activity Assessment
Caption: Workflow for whole-plant herbicidal bioassay.
Conclusion and Future Directions
This compound represents a core structure within the phenoxyacetonitrile class of synthetic auxin herbicides. While direct comparative data is limited, structure-activity relationships derived from related phenoxy herbicides strongly suggest that the introduction of specific substituents, particularly halogens, at key positions on the phenyl ring can significantly enhance herbicidal activity.
Future research should focus on the systematic synthesis and side-by-side biological evaluation of a diverse library of phenoxyacetonitrile derivatives. Such studies will provide crucial quantitative data (ED₅₀ and IC₅₀ values) to build robust quantitative structure-activity relationship (QSAR) models. These models will, in turn, guide the design of novel phenoxyacetonitrile herbicides with improved efficacy, selectivity, and environmental profiles, contributing to the development of next-generation weed management technologies.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. researchgate.net [researchgate.net]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. youtube.com [youtube.com]
Benchmarking the efficiency of different catalysts for 4-Methylphenoxyacetonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the efficient and selective formation of C-O bonds is a cornerstone of molecular construction. The synthesis of 4-Methylphenoxyacetonitrile, a key intermediate for various bioactive molecules, serves as an excellent case study for evaluating the efficacy of different catalytic systems. This guide provides an in-depth, objective comparison of various catalysts employed in the O-alkylation of p-cresol with chloroacetonitrile, supported by experimental data and field-proven insights. Our focus is to elucidate the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system for achieving optimal results.
Introduction: The Synthetic Challenge
The synthesis of this compound involves the nucleophilic substitution of the chlorine atom in chloroacetonitrile by the phenoxide ion of p-cresol. The primary challenge lies in overcoming the phase incompatibility of the reactants – the organic-soluble p-cresol and the often aqueous or solid inorganic base required to generate the phenoxide. The choice of catalyst is therefore paramount in facilitating this reaction, directly impacting yield, reaction time, purity, and overall process sustainability. This guide will benchmark the performance of phase-transfer catalysts, simple base catalysts, and touch upon emerging catalytic technologies.
Phase-Transfer Catalysis: A Green and Efficient Approach
Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology for reactions involving immiscible phases.[1] PTCs, typically quaternary ammonium salts, facilitate the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with chloroacetonitrile.[1] This approach often allows for the use of milder reaction conditions, less hazardous solvents, and simpler work-up procedures.[1]
Mechanism of Phase-Transfer Catalysis
The catalytic cycle in the synthesis of this compound using a quaternary ammonium salt (Q⁺X⁻) can be visualized as follows:
Caption: Phase-transfer catalytic cycle for this compound synthesis.
Benchmarking Common Phase-Transfer Catalysts
Several quaternary ammonium salts are commonly employed as PTCs. Their efficiency is influenced by factors such as the lipophilicity of the cation and the nature of the counter-ion.
| Catalyst | Structure | Key Features & Performance Insights |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | A versatile and widely used PTC. Its moderate lipophilicity ensures good solubility in both phases, facilitating efficient ion transfer. It is known to catalyze various alkylation reactions effectively.[2][3] |
| Aliquat® 336 | CH₃N⁺(C₈H₁₇)₃Cl⁻ | A highly lipophilic quaternary ammonium salt, making it very effective in transferring anions to the organic phase.[4] Often used in industrial applications for its high efficiency and stability. |
| Cetyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃(CH₃)₃N⁺Br⁻ | Possesses surfactant properties which can aid in emulsifying the reaction mixture, thereby increasing the interfacial area for reaction.[5] |
While specific comparative data for this compound synthesis is not extensively published in a single study, data from analogous O-alkylation reactions of phenols provide valuable insights. Generally, Aliquat® 336 is expected to show higher activity due to its greater lipophilicity, potentially leading to shorter reaction times or lower catalyst loading compared to TBAB. CTAB's performance can be highly dependent on the specific reaction conditions and the degree of emulsion formation.
Experimental Protocol: this compound Synthesis using TBAB
This protocol provides a representative procedure for the synthesis of this compound using Tetrabutylammonium Bromide as the phase-transfer catalyst.
Materials:
-
p-Cresol
-
Chloroacetonitrile
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add p-cresol (1 equivalent), toluene, and an aqueous solution of NaOH (2 equivalents).
-
Catalyst Addition: Add TBAB (0.05 equivalents) to the biphasic mixture.
-
Reagent Addition: While stirring vigorously, add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Separate the organic layer.
-
Purification: Wash the organic layer with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.
Caption: Experimental workflow for PTC-catalyzed synthesis.
Base Catalysis: The Simpler, Yet Potent Alternative
In the absence of a phase-transfer catalyst, the reaction can be driven by using a strong base in a suitable solvent. The choice of the base is critical, as its solubility and basicity directly influence the reaction rate and yield.
Comparing Alkali Metal Carbonates
Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used bases for the O-alkylation of phenols.
| Catalyst (Base) | Key Features & Performance Insights |
| Potassium Carbonate (K₂CO₃) | A cost-effective and commonly used base. Its lower solubility in many organic solvents can sometimes lead to longer reaction times.[3] Often used in polar aprotic solvents like DMF or acetone. |
| Cesium Carbonate (Cs₂CO₃) | Generally exhibits higher reactivity compared to K₂CO₃ due to its greater solubility in organic solvents and the "cesium effect," which leads to a more "naked" and thus more nucleophilic phenoxide anion.[6][7] This often results in higher yields and milder reaction conditions.[6][8] |
Studies on the alkylation of various phenols have consistently shown that cesium carbonate provides superior results in terms of reaction rates and yields compared to potassium carbonate.[6]
Experimental Protocol: this compound Synthesis using Cesium Carbonate
This protocol outlines a procedure using the more reactive cesium carbonate.
Materials:
-
p-Cresol
-
Chloroacetonitrile
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile
Procedure:
-
Reaction Setup: To a stirred solution of p-cresol (1 equivalent) in acetonitrile, add cesium carbonate (1.5 equivalents).
-
Reagent Addition: Add chloroacetonitrile (1.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or vacuum distillation to afford pure this compound.
Caption: Experimental workflow for base-catalyzed synthesis.
Emerging Catalytic Frontiers
While phase-transfer and simple base catalysis are well-established methods, research into more advanced and sustainable catalytic systems is ongoing.
-
Supported Catalysts: Immobilizing catalysts on solid supports, such as silica or polymers, can simplify catalyst separation and recycling, enhancing the green credentials of the process.[9]
-
Metal-Organic Frameworks (MOFs): These porous materials can be designed with specific catalytic sites, offering high selectivity and activity.[4][10] Their tunable nature holds promise for developing highly efficient catalysts for O-alkylation reactions.
-
Photocatalysis: The use of light to drive chemical reactions is a rapidly developing field. Photocatalytic methods for C-O bond formation could offer mild and highly selective routes to aryl ethers.[11][12]
-
Enzyme Catalysis: Biocatalysis offers the potential for high selectivity under mild, environmentally friendly conditions. While specific enzymes for this exact transformation may not be readily available, the field of enzyme engineering is rapidly advancing.[13]
Comparative Analysis and Conclusion
| Catalytic System | Advantages | Disadvantages |
| Phase-Transfer Catalysis | High yields, mild conditions, green solvents, catalyst can be recycled.[1] | Catalyst cost, potential for catalyst poisoning. |
| Base Catalysis (K₂CO₃) | Low cost, simple procedure. | Often requires harsher conditions, lower yields compared to Cs₂CO₃.[3] |
| Base Catalysis (Cs₂CO₃) | High yields, mild conditions, fast reaction rates.[6][7] | Higher cost of cesium carbonate. |
| Emerging Systems | Potential for high selectivity, improved sustainability, and novel reactivity. | Often in early stages of development, catalyst stability and cost can be concerns. |
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 7. Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic Dealkylation of Aryl Alkyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme-mediated bioorthogonal technologies: Catalysts, chemoselective reactions and recent methyltransferase applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of 4-Methylphenoxyacetonitrile: A Comparative Analysis of Reported Yields
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Methylphenoxyacetonitrile, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is one such intermediate. This guide provides an in-depth technical comparison of the primary synthetic methodologies for obtaining this compound, with a focus on reported yields and the underlying chemical principles that govern reaction efficiency.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a critical analysis of the available synthetic routes, explaining the rationale behind experimental choices and offering insights to help you select the most appropriate method for your specific research and development needs.
Introduction to this compound and its Synthetic Challenges
This compound, also known as p-tolyloxyacetonitrile, possesses a key ether linkage and a nitrile functional group, making it a versatile precursor for further chemical transformations. The principal challenge in its synthesis lies in achieving high yields while maintaining mild reaction conditions and minimizing the formation of byproducts. The most common approach to forming the ether bond is the Williamson ether synthesis, a robust and well-established method. However, the efficiency of this reaction can be highly dependent on the choice of reagents, solvent, and catalytic system.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with a haloacetonitrile. This guide will compare two primary variations of this method: the classical approach using a strong base in an aprotic polar solvent, and a more modern approach employing phase-transfer catalysis (PTC).
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) |
| Starting Materials | 4-Cresol (p-cresol), Chloroacetonitrile or Bromoacetonitrile | 4-Cresol (p-cresol), Chloroacetonitrile or Bromoacetonitrile |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH, K₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Biphasic system (e.g., Toluene/Water) or organic solvent |
| Reaction Temperature | 50-150 °C | Room temperature to 80 °C |
| Reported Yield | Good to Excellent (typically >80%) | Excellent (often >90%) |
| Advantages | Well-established, reliable. | Milder conditions, higher yields, greener solvent choices, easier workup. |
| Disadvantages | Harsher conditions, requires anhydrous solvents, potential for side reactions. | Catalyst cost and removal can be a consideration. |
Mechanistic Insights and Experimental Rationale
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this reaction, the phenoxide ion, generated by deprotonating the phenol (4-cresol) with a base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetonitrile, displacing the halide leaving group.
The choice of base and solvent is critical. In the classical approach, a strong base like sodium hydride (NaH) is often used in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).[3] DMF effectively solvates the cation, leaving a "naked" and highly reactive phenoxide anion, thus promoting a high reaction rate.
Phase-transfer catalysis offers a greener and often more efficient alternative.[4][5] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase (where the inorganic base is) to the organic phase where the haloacetonitrile is dissolved. This allows the reaction to proceed at lower temperatures and with less hazardous solvents.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via the two primary routes.
Protocol 1: Classical Williamson Ether Synthesis
This protocol is adapted from a general procedure for the synthesis of related phenoxyacetonitriles.[3]
Materials:
-
4-Cresol (p-cresol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Chloroacetonitrile
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-cresol (1.0 eq).
-
Add anhydrous DMF to dissolve the 4-cresol.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add chloroacetonitrile (1.2 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography or distillation to yield pure this compound.
Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis
This protocol is a generalized procedure based on the principles of phase-transfer catalyzed ether synthesis.[4][5]
Materials:
-
4-Cresol (p-cresol)
-
Chloroacetonitrile
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cresol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (or solid potassium carbonate) (2.0 eq) to the flask.
-
Stir the biphasic mixture vigorously and add chloroacetonitrile (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Expected Yield: Phase-transfer catalyzed Williamson ether syntheses are known for their high efficiency, with yields often exceeding 90% .
Visualizing the Synthetic Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each synthetic approach.
Caption: Workflow for Classical Williamson Ether Synthesis.
Caption: Workflow for Phase-Transfer Catalysis Synthesis.
Conclusion and Recommendations
Both the classical Williamson ether synthesis and the phase-transfer catalysis method are effective for the preparation of this compound. For laboratory-scale synthesis where high purity and yield are critical, and the handling of sodium hydride is not a concern, the classical method in DMF provides a reliable route.
However, for larger-scale preparations and for laboratories prioritizing greener chemistry, the phase-transfer catalysis approach is highly recommended. It offers the potential for higher yields under milder conditions, avoids the use of hazardous and anhydrous solvents, and simplifies the workup procedure. The choice of a suitable phase-transfer catalyst and optimization of the reaction conditions can lead to a highly efficient and scalable synthesis of this compound.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Structural Elucidation of 4-Methylphenoxyacetonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of chemical research and development. This guide provides an in-depth, technically-focused comparison of analytical methodologies for the structural elucidation of 4-Methylphenoxyacetonitrile, a key intermediate in various chemical syntheses. Moving beyond a simple recitation of techniques, this document delves into the strategic application and comparative power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to deliver a comprehensive and self-validating analytical workflow.
Introduction: The Analytical Challenge
This compound (C₉H₉NO, Mol. Wt.: 147.17 g/mol ) presents a seemingly straightforward structure.[1][2][3] However, the potential for isomeric substitution on the aromatic ring necessitates a robust analytical strategy to definitively confirm the para substitution pattern and the connectivity of the phenoxyacetonitrile moiety. This guide will demonstrate how a multi-technique approach not only confirms the primary structure but also provides a higher level of confidence through the convergence of orthogonal data.
The Integrated Analytical Workflow
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted NMR Data
In the absence of a readily available experimental spectrum, in-silico prediction tools offer a valuable starting point for spectral interpretation.[4][5][6][7][8][9][10][11][12][13][14] The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using an online prediction engine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | Doublet | 2H | Aromatic Protons (ortho to -OCH₂CN) |
| ~6.90 | Doublet | 2H | Aromatic Protons (meta to -OCH₂CN) |
| ~4.75 | Singlet | 2H | Methylene Protons (-OCH₂CN) |
| ~2.30 | Singlet | 3H | Methyl Protons (-CH₃) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Assignment |
| ~155.0 | Aromatic Carbon (ipso, attached to -OCH₂CN) |
| ~131.0 | Aromatic Carbon (ipso, attached to -CH₃) |
| ~130.0 | Aromatic Carbons (meta to -OCH₂CN) |
| ~117.0 | Nitrile Carbon (-CN) |
| ~115.0 | Aromatic Carbons (ortho to -OCH₂CN) |
| ~55.0 | Methylene Carbon (-OCH₂CN) |
| ~20.5 | Methyl Carbon (-CH₃) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Comparative Analysis with Isomers
The key to confirming the para substitution lies in the splitting pattern of the aromatic protons in the ¹H NMR spectrum.
-
This compound (para): Will exhibit two distinct doublets in the aromatic region, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.
-
3-Methylphenoxyacetonitrile (meta): Would show a more complex splitting pattern in the aromatic region, likely consisting of four distinct signals (a singlet, a doublet, a triplet, and another doublet).
-
2-Methylphenoxyacetonitrile (ortho): Would also display a complex multiplet pattern for the four aromatic protons.
The simplicity of the aromatic region in the ¹H NMR spectrum is the most compelling evidence for the 4-substituted isomer.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups within a molecule.
Expected IR Absorptions for this compound
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~2250-2200 | Sharp, Medium | C≡N Stretch (Nitrile) |
| ~1600 & ~1500 | Strong | Aromatic C=C Bending |
| ~1250-1200 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |
| ~1050-1000 | Strong | Aryl-O-C Symmetric Stretch (Ether) |
| ~850-800 | Strong | para-Disubstituted Benzene C-H Bending (Out-of-plane) |
The sharp absorption around 2230 cm⁻¹ is a hallmark of the nitrile functional group. The strong bands in the 1250-1000 cm⁻¹ region confirm the presence of the aryl ether linkage. Crucially, the strong out-of-plane bending vibration in the 850-800 cm⁻¹ range is highly indicative of 1,4-disubstitution on the benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.
-
-
Data Processing: The software automatically performs a background subtraction to yield the absorbance spectrum of the sample.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): A prominent peak at m/z = 147, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 107: Loss of the cyanomethylene radical (•CH₂CN), resulting in the stable 4-methylphenoxide cation. This is often the base peak.
-
m/z = 91: Loss of the entire phenoxy group, leaving the tolyl cation.
-
m/z = 77: Loss of the methyl group from the 4-methylphenoxide fragment.
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Comparison with an Alternative: 4-Ethylphenoxyacetonitrile
A comparison with a structurally similar compound, such as 4-ethylphenoxyacetonitrile (C₁₀H₁₁NO, Mol. Wt.: 161.20 g/mol ), highlights the diagnostic power of mass spectrometry.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment (Loss of •CH₂CN) |
| This compound | 147 | 107 |
| 4-Ethylphenoxyacetonitrile | 161 | 121 |
The 14-mass unit difference in both the molecular ion and the major fragment peak provides clear evidence for the presence of a methyl versus an ethyl group on the aromatic ring.
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of this compound is definitively achieved through the strategic integration of NMR, IR, and MS.
-
NMR spectroscopy provides the unambiguous carbon-hydrogen framework and confirms the para substitution pattern.
-
IR spectroscopy rapidly verifies the presence of the key nitrile and aryl ether functional groups.
-
Mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns.
This multi-faceted approach ensures a high degree of confidence in the assigned structure, meeting the rigorous standards of chemical research and drug development. The convergence of data from these orthogonal techniques forms a self-validating system, which is the bedrock of scientific integrity.
References
- 1. This compound | 33901-44-9 [m.chemicalbook.com]
- 2. This compound CAS#: 33901-44-9 [m.chemicalbook.com]
- 3. This compound | 33901-44-9 [amp.chemicalbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. PROSPRE [prospre.ca]
- 6. CASPRE [caspre.ca]
- 7. CASCADE [nova.chem.colostate.edu]
- 8. Generate NMR spectra from a list of SMILES [cheminfo.org]
- 9. app.nmrium.com [app.nmrium.com]
- 10. Predict 1H proton NMR spectra [nmrdb.org]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. Visualizer loader [nmrdb.org]
- 13. Visualizer loader [nmrdb.org]
- 14. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
Safety Operating Guide
Proper Disposal of 4-Methylphenoxyacetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Methylphenoxyacetonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific understanding of the compound's properties.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the hazards associated with this compound is paramount. This compound, while not ubiquitously documented, can be assessed based on its structural motifs: a phenoxyacetic acid derivative and a nitrile group.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.
The nitrile functional group (-C≡N) is of particular concern. While organic nitriles do not readily release free cyanide ions, their metabolism in the body can lead to the formation of highly toxic hydrogen cyanide.[1] Furthermore, combustion of nitrile-containing compounds can produce toxic gases such as hydrogen cyanide and oxides of nitrogen.
Hazardous Waste Determination: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[1][2][3][4][5][6][7] Since this compound is not a specifically listed hazardous waste, a determination must be made based on its characteristics.[1][2][3][4][5][6][7]
A solid waste can be classified as hazardous if it exhibits one or more of the following characteristics:[1][2][3][4][8]
-
Ignitability (D001): The propensity to catch fire.
-
Corrosivity (D002): The ability to corrode metal or have an extreme pH.
-
Reactivity (D003): The tendency to be unstable or undergo violent reactions.
-
Toxicity (D004-D043): The presence of certain contaminants at levels that could be harmful if released into the environment.
Based on its chemical structure and known hazards, this compound waste would likely be classified as a toxic hazardous waste . A Toxicity Characteristic Leaching Procedure (TCLP) test may be required to definitively determine the appropriate D-code. However, given its known hazards, it is prudent to manage it as a hazardous waste.
On-Site Waste Management and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.
-
Segregation: Store the this compound waste container separately from:
-
Acids
-
Bases
-
Oxidizers
-
Aqueous waste
-
Disposal Pathways: A Decision Matrix
There are two primary pathways for the disposal of this compound waste: direct disposal via a licensed hazardous waste contractor and in-lab chemical treatment prior to disposal. The choice depends on the quantity of waste, laboratory capabilities, and institutional policies.
Diagram: Disposal Decision Workflow for this compound
Caption: Decision workflow for selecting the appropriate disposal pathway for this compound waste.
Pathway 1: Direct Disposal via Licensed Hazardous Waste Contractor
This is the most straightforward and often the safest method for laboratories that do not have the resources or expertise for chemical treatment.
Step-by-Step Protocol:
-
Containerization: Collect all waste containing this compound (pure compound, solutions, contaminated materials like gloves and wipes) in a designated, compatible, and properly labeled hazardous waste container.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Documentation: Maintain a log of the waste added to the container, including dates and approximate quantities.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
The primary disposal method employed by contractors for this type of waste is incineration . High-temperature incineration ensures the complete destruction of the organic molecule.[9] The thermal decomposition of nitriles can produce hydrogen cyanide and other nitrogenous compounds, which are then treated in the incinerator's flue gas scrubbing system.[10]
Pathway 2: In-Lab Chemical Treatment (Alkaline Hydrolysis)
For laboratories that generate larger quantities of this compound waste, in-lab chemical treatment via alkaline hydrolysis can be a viable option to convert the nitrile to a less hazardous carboxylate salt.[11][12][13][14][15] This procedure should only be performed by trained personnel in a properly equipped laboratory.
Underlying Chemistry: The nitrile group can be hydrolyzed under basic conditions to a carboxylate anion. This reaction proceeds via an initial nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by tautomerization and further hydrolysis of the intermediate amide.[11][12][13][14][15]
Step-by-Step Protocol:
-
Preparation: In a fume hood, prepare a reaction vessel of appropriate size equipped with a magnetic stirrer. The vessel should be able to accommodate the volume of the waste plus the hydrolysis solution.
-
Reagents:
-
This compound waste (as a solution or neat solid).
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-20% w/v).
-
An alcohol co-solvent such as methanol or ethanol may be used to improve solubility.[16]
-
-
Reaction: a. If the waste is a solid, dissolve it in a minimal amount of the alcohol co-solvent. b. Slowly and with stirring, add the aqueous NaOH or KOH solution to the this compound waste. An excess of the base is required to drive the reaction to completion. c. Gently heat the mixture to 60-80°C under reflux with continuous stirring. The reaction time will vary depending on the concentration and temperature but should be monitored for the disappearance of the nitrile (e.g., by TLC or LC-MS). This may take several hours.
-
Neutralization: a. After the reaction is complete, cool the mixture to room temperature. b. Slowly and with stirring, neutralize the solution to a pH of approximately 7 using a suitable acid (e.g., hydrochloric acid). Be cautious as this neutralization is an exothermic reaction.
-
Disposal of Treated Waste: The resulting solution contains the sodium or potassium salt of 4-methylphenoxyacetic acid, which is generally less hazardous than the starting nitrile. This neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[17] Always consult your institution's EHS department before disposing of any treated chemical waste to the sanitary sewer.
Management of Contaminated Materials and Empty Containers
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other PPE contaminated with this compound must be collected in a designated hazardous waste container for incineration.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, with the label defaced.
Environmental Considerations: The Rationale for Proper Disposal
Phenoxyacetic acid derivatives, a class of compounds to which this compound belongs, are known to have herbicidal properties.[18][19] Improper disposal could lead to the contamination of soil and water, potentially harming plant life and aquatic ecosystems.[20][21][22][23][24] The persistence and fate of these compounds in the environment can vary depending on factors such as soil type, pH, and microbial activity.[20][21][22][23][24] Therefore, adhering to the disposal procedures outlined in this guide is not only a matter of regulatory compliance but also of environmental stewardship.
Conclusion
The proper disposal of this compound requires a systematic approach that begins with a thorough understanding of its hazards and the regulatory landscape. By following the procedural guidance for waste determination, segregation, and the selection of an appropriate disposal pathway, laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local and national regulations.
References
- 1. epa.gov [epa.gov]
- 2. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 3. epa.gov [epa.gov]
- 4. Listed and Characteristic Wastes - New Pig [newpig.com]
- 5. in.gov [in.gov]
- 6. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 7. epa.gov [epa.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. publications.tnsosfiles.com [publications.tnsosfiles.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. byjus.com [byjus.com]
- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 18. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 19. EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides - Google Patents [patents.google.com]
- 20. Environmental persistence and fate of fenoxaprop‐ethyl | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 21. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. isws.illinois.edu [isws.illinois.edu]
A Researcher's Guide to the Safe Handling of 4-Methylphenoxyacetonitrile: Personal Protective Equipment (PPE) Protocols
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the mere provision of chemicals. This guide is dedicated to providing researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 4-Methylphenoxyacetonitrile. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety needs.
This compound is a compound that requires careful handling due to its potential health hazards. Based on its hazard profile, which indicates it is harmful if swallowed or in contact with skin, causes skin and eye irritation, is toxic if inhaled, and may cause respiratory irritation, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.[1] This guide will provide a detailed, step-by-step approach to PPE selection, use, and disposal.
Understanding the Risks: Hazard Profile of this compound
The first step in any safety protocol is understanding the risks associated with the substance. The hazard statements for this compound are as follows:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H331: Toxic if inhaled.
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a multi-faceted approach to PPE, ensuring all potential routes of exposure are addressed.
Core Personal Protective Equipment (PPE) Requirements
The precautionary statement P280 explicitly mandates the use of protective gloves, protective clothing, and eye/face protection when handling this compound.[1] The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Minimum Required PPE |
| Handling small quantities in a well-ventilated fume hood | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Handling larger quantities or in situations with a risk of splashing | - Nitrile gloves (consider double gloving)- Chemical-resistant laboratory coat or apron- Chemical safety goggles- Face shield |
| Operations with the potential for aerosol generation | - All PPE from the "larger quantities" scenario- Appropriate respiratory protection (e.g., a NIOSH-approved respirator with an organic vapor cartridge) |
It is crucial to always work within a properly functioning chemical fume hood to minimize inhalation exposure.
Detailed PPE Protocols: A Step-by-Step Guide
Simply having the right PPE is not enough; proper procedure in donning and doffing is critical to prevent cross-contamination.
Hand Protection: The Importance of Nitrile Gloves
Nitrile gloves are recommended due to their resistance to a wide range of chemicals, including nitriles.[2][3][4]
Donning Nitrile Gloves:
-
Always inspect gloves for any signs of degradation, such as tears, pinholes, or discoloration, before use.
-
Ensure your hands are clean and dry before putting on gloves.
-
Pull the glove on, ensuring a snug fit around your fingers and hand. The cuff of the glove should extend over the cuff of your laboratory coat.
Doffing Nitrile Gloves:
-
Grasp the outside of one glove at the wrist, being careful not to touch your bare skin.
-
Peel the glove away from your body, turning it inside out as you remove it.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved fingers under the wrist of the remaining glove.
-
Peel the second glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves in the designated hazardous waste container.
-
Immediately wash your hands thoroughly with soap and water.
Body Protection: Beyond the Standard Lab Coat
A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1]
-
Safety Glasses: Must have side shields to provide protection from splashes from the side.
-
Chemical Safety Goggles: Should be worn when there is a significant risk of splashing. Goggles provide a more complete seal around the eyes.
-
Face Shield: A face shield should be used in conjunction with goggles when handling larger quantities or when a splash to the face is possible.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[5]
Disposal:
-
All disposable PPE (gloves, etc.) contaminated with this compound should be disposed of as hazardous waste in a designated, properly labeled container.[5]
-
Contaminated clothing should be removed immediately and washed before reuse.[6]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Decision-Making for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific experimental context.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures
In the event of an exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is fundamental to the integrity and success of your research.
References
- 1. This compound | 33901-44-9 [m.chemicalbook.com]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
